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Foundational

An In-depth Technical Guide to tert-Butyl 5-chloro-6-fluoronicotinate

CAS Number: 211122-62-2 A Keystone Building Block for Advanced Pharmaceutical Scaffolds Authored by: [Your Name/Gemini], Senior Application Scientist This technical guide provides a comprehensive overview of tert-butyl 5...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 211122-62-2

A Keystone Building Block for Advanced Pharmaceutical Scaffolds

Authored by: [Your Name/Gemini], Senior Application Scientist

This technical guide provides a comprehensive overview of tert-butyl 5-chloro-6-fluoronicotinate, a halogenated pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. We will delve into its chemical properties, synthesis, and applications, with a focus on providing practical insights for researchers, medicinal chemists, and professionals in drug development.

Introduction: The Strategic Importance of Fluorinated Nicotinates

The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance a compound's metabolic stability, binding affinity, and lipophilicity.[1] The pyridine scaffold, a privileged structure in numerous pharmaceuticals, when substituted with both chlorine and fluorine, offers a unique combination of electronic properties and synthetic handles. tert-Butyl 5-chloro-6-fluoronicotinate, in particular, serves as a versatile intermediate, with the tert-butyl ester group providing a convenient protecting group that can be readily removed under acidic conditions. The chloro and fluoro substituents offer distinct reactivity profiles for further functionalization through nucleophilic aromatic substitution and cross-coupling reactions.

Physicochemical Properties and Structural Data

A thorough understanding of the physicochemical properties of tert-butyl 5-chloro-6-fluoronicotinate is essential for its effective use in synthesis and process development.

PropertyValueSource
CAS Number 211122-62-2[2]
Molecular Formula C10H11ClFNO2[2]
Molecular Weight 231.65 g/mol [2]
Appearance White to off-white solidInferred from related compounds
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and THF.Inferred from structure
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.General laboratory practice

Spectroscopic Data (Representative):

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring and a characteristic singlet for the nine equivalent protons of the tert-butyl group.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbons of the pyridine ring, the carbonyl carbon of the ester, and the quaternary and methyl carbons of the tert-butyl group.

  • ¹⁹F NMR: A singlet is expected for the fluorine atom attached to the pyridine ring.

  • IR Spectroscopy: Key vibrational bands would include those for the C=O stretch of the ester, C-Cl, C-F, and aromatic C-H and C=C/C=N stretches.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Synthesis of tert-Butyl 5-chloro-6-fluoronicotinate: A Two-Stage Approach

The synthesis of tert-butyl 5-chloro-6-fluoronicotinate is most logically achieved through a two-step process: first, the synthesis of the precursor 5-chloro-6-fluoronicotinic acid, followed by its esterification.

Synthesis_Workflow cluster_0 Stage 1: Synthesis of 5-chloro-6-fluoronicotinic acid cluster_1 Stage 2: Esterification A 5,6-dichloronicotinic acid C 5-chloro-6-fluoronicotinic acid A->C Nucleophilic Aromatic Substitution B Fluorinating Agent (e.g., KF) B->C F tert-Butyl 5-chloro-6-fluoronicotinate C->F Esterification D tert-Butanol or Isobutylene D->F E Acid Catalyst or Coupling Agent E->F

Figure 1: General two-stage synthetic workflow for tert-Butyl 5-chloro-6-fluoronicotinate.

Stage 1: Synthesis of 5-chloro-6-fluoronicotinic acid

The synthesis of the key intermediate, 5-chloro-6-fluoronicotinic acid, can be accomplished via a nucleophilic aromatic substitution (halogen exchange or "Halex") reaction on a suitable precursor.

3.1.1. Foundational Chemistry: The Halex Reaction

The replacement of a chlorine atom with fluorine on an aromatic ring is a common transformation in the synthesis of fluorinated aromatics. This reaction is typically facilitated by a fluoride salt, such as potassium fluoride (KF) or cesium fluoride (CsF), in a polar aprotic solvent at elevated temperatures. The reactivity of the chloro-substituent is enhanced by the presence of electron-withdrawing groups on the pyridine ring.

3.1.2. Experimental Protocol: Synthesis of 5-chloro-6-fluoronicotinic acid from 5,6-dichloronicotinic acid

This protocol is a representative procedure based on established methods for similar transformations.[3]

Materials:

  • 5,6-dichloronicotinic acid

  • Anhydrous potassium fluoride (spray-dried)

  • Anhydrous N,N-dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Hydrochloric acid (concentrated)

  • Deionized water

  • Ethyl acetate

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser with a drying tube

  • Magnetic stirrer with a hotplate

  • Thermometer

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add 5,6-dichloronicotinic acid (1.0 eq) and anhydrous potassium fluoride (2.0-3.0 eq).

  • Solvent Addition: Add anhydrous DMF or DMSO to the flask.

  • Reaction: Heat the reaction mixture to 120-150 °C with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into ice-water.

  • Acidification: Acidify the aqueous solution with concentrated hydrochloric acid to a pH of 2-3 to precipitate the product.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Purification: Wash the solid with cold deionized water and then with a small amount of cold ethyl acetate. Dry the product under vacuum to yield 5-chloro-6-fluoronicotinic acid.

Stage 2: Esterification of 5-chloro-6-fluoronicotinic acid

The introduction of the tert-butyl ester can be achieved through several methods. The choice of method depends on the scale of the reaction and the availability of reagents.

3.2.1. Foundational Chemistry: tert-Butylation of Carboxylic Acids

The direct esterification of a carboxylic acid with tert-butanol is often challenging due to steric hindrance and the propensity of tert-butanol to undergo elimination under strongly acidic conditions. Common methods for tert-butylation include:

  • Reaction with isobutylene: This method involves reacting the carboxylic acid with isobutylene gas in the presence of a strong acid catalyst.[4]

  • Using tert-butylating agents: Reagents like di-tert-butyl dicarbonate (Boc₂O) or 2-tert-butoxy-1-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) can be used.

  • Steglich Esterification: This involves the use of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) with tert-butanol.[5]

Esterification_Methods cluster_0 Method 1: Isobutylene cluster_1 Method 2: Boc₂O cluster_2 Method 3: Steglich Esterification A 5-chloro-6-fluoronicotinic acid B tert-Butyl 5-chloro-6-fluoronicotinate C Isobutylene C->M1 D H₂SO₄ (cat.) D->M1 M1->B E Boc₂O E->M2 F DMAP (cat.) F->M2 M2->B G tert-Butanol G->M3 H DCC, DMAP H->M3 M3->B

Figure 2: Common methods for the tert-butylation of 5-chloro-6-fluoronicotinic acid.

3.2.2. Experimental Protocol: Esterification using Di-tert-butyl dicarbonate (Boc₂O)

This protocol is a representative procedure based on general methods for tert-butylation of carboxylic acids.

Materials:

  • 5-chloro-6-fluoronicotinic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hexanes

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system (optional)

Procedure:

  • Reaction Setup: To a solution of 5-chloro-6-fluoronicotinic acid (1.0 eq) in anhydrous THF or DCM, add 4-dimethylaminopyridine (0.1-0.2 eq).

  • Reagent Addition: Add di-tert-butyl dicarbonate (1.1-1.5 eq) portion-wise to the stirred solution at room temperature. Effervescence (CO₂ evolution) should be observed.

  • Reaction: Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure tert-butyl 5-chloro-6-fluoronicotinate.

Applications in Drug Discovery and Development

tert-Butyl 5-chloro-6-fluoronicotinate is a valuable building block for the synthesis of complex molecules with potential therapeutic applications. The strategic placement of the chloro, fluoro, and ester functionalities allows for sequential and site-selective modifications.

While specific examples of its use in late-stage clinical candidates or approved drugs are not widely publicized in readily available literature, its structural motifs are present in compounds investigated for a range of therapeutic areas. The 5-chloro-6-fluoropyridine core is a key component in the design of inhibitors for various enzymes and receptors.

Potential Synthetic Applications:

  • Suzuki and other Cross-Coupling Reactions: The chloro substituent can be readily displaced or coupled with various boronic acids, amines, or alcohols via palladium-catalyzed cross-coupling reactions to introduce diverse substituents at the 5-position.

  • Nucleophilic Aromatic Substitution: The fluorine atom at the 6-position is activated towards nucleophilic displacement, allowing for the introduction of a variety of nucleophiles.

  • Deprotection and Amide Bond Formation: The tert-butyl ester can be selectively deprotected under acidic conditions to reveal the carboxylic acid, which can then be coupled with amines to form amides, a common linkage in many drug molecules.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling tert-butyl 5-chloro-6-fluoronicotinate and its precursors.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[6]

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[7]

  • Handling: Avoid contact with skin, eyes, and clothing.[6] In case of contact, rinse the affected area immediately with plenty of water.[8] Wash hands thoroughly after handling.[6]

  • Storage: Store in a tightly sealed container in a cool, dry place away from heat and ignition sources.[7]

Hazard Identification (based on related compounds):

While a specific safety data sheet (SDS) for tert-butyl 5-chloro-6-fluoronicotinate is not universally available, the hazards can be inferred from its structural components and related compounds.

  • 5-chloro-6-fluoronicotinic acid: May cause skin, eye, and respiratory tract irritation. Harmful if swallowed.

  • tert-Butyl esters: Generally considered to have low toxicity, but can be flammable.

It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Conclusion

tert-Butyl 5-chloro-6-fluoronicotinate is a strategically important building block in modern medicinal chemistry. Its synthesis, while requiring careful control of reaction conditions, is achievable through established synthetic methodologies. The unique combination of a protected carboxylic acid and two distinct halogen atoms on a pyridine ring provides a versatile platform for the synthesis of novel and complex molecules with potential therapeutic value. As the demand for sophisticated and highly functionalized drug candidates continues to grow, the importance of intermediates like tert-butyl 5-chloro-6-fluoronicotinate in the drug discovery and development pipeline is set to increase.

References

  • Fisher Scientific. (2025, December 20).
  • Angene Chemical. (2024, April 21).
  • ThermoFisher Scientific. (2010, April 12).
  • Fisher Scientific. (2012, September 27).
  • Organic Syntheses. (n.d.). Synthesis of tert-Butyl (1S,2S)
  • CymitQuimica. (2024, December 19).
  • Setliff, F. L., & Coop, L. B. (1998). Preparation of Methyl 5-Chloro-6-Fluoronicotinate by Fluoride-Chloride Exchange. Journal of the Arkansas Academy of Science, 52, Article 24.
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320–330.
  • Rougeot, C., Situ, H., Cao, B. H., Vlachos, V., & Hein, J. E. (n.d.). General Experimental Procedure Synthesis. Royal Society of Chemistry.
  • Organic Syntheses. (n.d.). tert.-BUTYL CHLORIDE.
  • Google Patents. (n.d.). Preparation method of 6-fluoronicotinic acid.
  • Organic Syntheses. (n.d.).
  • Kumar, A., Singh, S. K., & Sharma, C. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13(24), 16712–16721.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Isotopically Labeled tert-Butyl Fluoride.
  • Amidjojo, M., Franco-Lara, E., Nowak, A., Link, H., & Weuster-Botz, D. (2005). Asymmetric synthesis of tert-butyl (3R, 5S) 6-chloro-dihydroxyhexanoate with Lactobacillus kefir. Applied Microbiology and Biotechnology, 69(1), 9–15.
  • Slieker, L. J., Tran, T. P., & Wnuk, S. F. (2015). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. Future Medicinal Chemistry, 7(4), 435–454.
  • Kumar, A., Singh, S. K., & Sharma, C. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method.
  • Organic Chemistry Portal. (n.d.).
  • BenchChem. (2025).
  • Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks.
  • Google Patents. (n.d.). Synthesis method of tert-butyl chloroacetate.
  • Önen-Bayram, F. E., Buran, K., Durmaz, I., Berk, B., & Cetin-Atalay, R. (2013). 3-propyonyl-thiazoldine-4-carboxylic acid ethyl esters: a Family of Antiproliferative Thiazolidines. MedChemComm, 4(7), 1079–1083.
  • NIST. (n.d.). tert-Butyl, positive ion. In NIST Chemistry WebBook.

Sources

Exploratory

A Technical Guide to the Solubility of tert-Butyl 5-chloro-6-fluoronicotinate: Theoretical Principles and a Practical Approach to its Determination

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for understanding and determining the solubility of tert-butyl 5-chloro-6-fluoronicotinate,...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of tert-butyl 5-chloro-6-fluoronicotinate, a key intermediate in pharmaceutical synthesis. In the absence of publicly available experimental solubility data, this document serves as a practical whitepaper, detailing the theoretical considerations that govern the solubility of this compound and presenting a robust experimental protocol for its precise measurement. By grounding our approach in established methodologies and first principles, we offer researchers the tools to generate reliable solubility data, a critical parameter in drug development, process chemistry, and formulation science.

Introduction: The Significance of Solubility in Drug Development

Solubility is a fundamental physicochemical property that profoundly influences a compound's journey from a laboratory curiosity to a viable therapeutic agent.[1] For active pharmaceutical ingredients (APIs) and their synthetic intermediates, such as tert-butyl 5-chloro-6-fluoronicotinate, solubility dictates critical parameters including bioavailability, ease of formulation, and the efficiency of purification processes. A compound with low aqueous solubility, for instance, may face challenges with dissolution-rate-limited absorption in the gastrointestinal tract, hindering its therapeutic efficacy.[1]

Tert-butyl 5-chloro-6-fluoronicotinate is a substituted pyridine derivative, a structural motif prevalent in many pharmaceutical compounds. The presence of a fluorine atom can modulate properties like lipophilicity and metabolic stability, making this and similar compounds valuable building blocks in drug discovery. Understanding the solubility of this intermediate is therefore crucial for chemists and pharmacologists seeking to optimize reaction conditions, develop purification strategies, and ultimately, design effective drug delivery systems.

Theoretical Considerations for the Solubility of tert-Butyl 5-chloro-6-fluoronicotinate

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces at play between solute-solute, solvent-solvent, and solute-solvent molecules. The structure of tert-butyl 5-chloro-6-fluoronicotinate offers several clues to its expected solubility profile.

  • The Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, suggesting potential solubility in protic solvents.

  • The Ester Group: The tert-butyl ester group is sterically hindered and largely nonpolar, which will contribute to its solubility in nonpolar organic solvents.

  • Halogen Substituents: The chloro and fluoro substituents are electronegative and can participate in dipole-dipole interactions, influencing solubility in polar aprotic solvents.

Based on these structural features, it is reasonable to predict that tert-butyl 5-chloro-6-fluoronicotinate will exhibit good solubility in a range of common organic solvents such as dichloromethane, ethyl acetate, and acetone. Its solubility in highly polar protic solvents like water is expected to be low, while its solubility in nonpolar hydrocarbon solvents like hexane may also be limited due to the polar nature of the pyridine ring and halogen atoms.

Experimental Determination of Solubility: The Shake-Flask Method

The "gold standard" for determining thermodynamic solubility is the shake-flask method.[2][3] This technique involves equilibrating an excess of the solid compound in the solvent of interest until a saturated solution is achieved. The concentration of the dissolved compound in the supernatant is then quantified, typically by High-Performance Liquid Chromatography (HPLC).

Detailed Step-by-Step Protocol

This protocol outlines the determination of the solubility of tert-butyl 5-chloro-6-fluoronicotinate in a given solvent at a specific temperature.

Materials and Equipment:

  • tert-Butyl 5-chloro-6-fluoronicotinate (solid)

  • Solvent of interest (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, water)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid tert-butyl 5-chloro-6-fluoronicotinate to a series of scintillation vials. An amount sufficient to ensure a solid phase remains after equilibration is crucial.

    • Add a known volume of the desired solvent to each vial.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, visually confirm the presence of undissolved solid in each vial.

    • Carefully remove the vials from the shaker and allow the solid to settle.

    • To separate the saturated solution from the excess solid, centrifuge the vials at a high speed.

    • Withdraw a precise aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of calibration standards of tert-butyl 5-chloro-6-fluoronicotinate of known concentrations.

    • Analyze the calibration standards and the diluted samples by HPLC.

    • Construct a calibration curve by plotting the peak area (or height) against the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

Visualizing the Experimental Workflow

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis A Add excess solid to vial B Add known volume of solvent A->B C Seal vial B->C D Agitate at constant temperature (24-72 hours) C->D E Centrifuge to separate solid D->E F Withdraw supernatant E->F G Dilute supernatant F->G H HPLC analysis G->H I Quantify against calibration curve H->I

Caption: Workflow for the Shake-Flask Solubility Determination.

Data Presentation and Interpretation

While specific data for tert-butyl 5-chloro-6-fluoronicotinate is not available, the results from the described experimental protocol should be summarized in a clear and concise table.

Table 1: Hypothetical Solubility Data for tert-Butyl 5-chloro-6-fluoronicotinate at 25 °C

SolventDielectric ConstantSolubility (mg/mL)Solubility (mol/L)
Water80.1To be determinedTo be determined
Methanol32.7To be determinedTo be determined
Ethanol24.5To be determinedTo be determined
Acetone20.7To be determinedTo be determined
Dichloromethane8.9To be determinedTo be determined
Ethyl Acetate6.0To be determinedTo be determined
Toluene2.4To be determinedTo be determined
Hexane1.9To be determinedTo be determined

The interpretation of this data will be crucial. A high solubility in nonpolar solvents like toluene and hexane would suggest that the nonpolar tert-butyl group dominates the molecule's behavior. Conversely, good solubility in more polar solvents like methanol and acetone would indicate that the polar pyridine ring and halogen substituents play a significant role.

Conclusion: A Path Forward for Characterization

While a definitive solubility profile for tert-butyl 5-chloro-6-fluoronicotinate remains to be experimentally determined, this guide provides the necessary theoretical foundation and a practical, robust protocol for its measurement. For researchers and drug development professionals, the generation of this data is a critical step in advancing our understanding and application of this important synthetic intermediate. The principles and methodologies outlined herein are not only applicable to the title compound but can also be adapted for the characterization of other novel chemical entities, underscoring the universal importance of solubility determination in the chemical and pharmaceutical sciences.

References

  • U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]

  • Journal of Pharmaceutical Sciences. (2007). Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. Retrieved from [Link]

  • Journal of Pharmaceutical Sciences. (2007). Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. Retrieved from [Link]

  • Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from [Link]

Sources

Foundational

A Technical Guide to the Spectroscopic Characterization of tert-Butyl 5-chloro-6-fluoronicotinate

An in-depth technical guide by a Senior Application Scientist Abstract This technical guide provides a comprehensive framework for the spectroscopic characterization of tert-Butyl 5-chloro-6-fluoronicotinate (CAS No. 211...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of tert-Butyl 5-chloro-6-fluoronicotinate (CAS No. 211122-62-2), a key heterocyclic building block in contemporary drug discovery and materials science.[1] As a substituted pyridine derivative, its structural confirmation is paramount for ensuring the integrity of subsequent synthetic steps and the validity of biological data. This document outlines the theoretical and practical aspects of analyzing this compound using Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By synthesizing predictive data with established spectroscopic principles, this guide serves as an essential resource for researchers, offering field-proven insights into experimental design, data interpretation, and quality control.

Introduction to the Target Molecule

Tert-Butyl 5-chloro-6-fluoronicotinate is a trifunctionalized pyridine ring, incorporating a chloro, a fluoro, and a tert-butyl ester moiety. This unique combination of functional groups makes it a valuable intermediate for introducing a fluorinated pyridine scaffold into larger molecules, a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.

Molecular Structure and Properties:

  • Chemical Name: tert-Butyl 5-chloro-6-fluoronicotinate

  • Molecular Formula: C₁₀H₁₂ClFNO₂

  • Molecular Weight: 245.66 g/mol

  • CAS Number: 211122-62-2[1]

Accurate and unambiguous structural verification is the cornerstone of chemical research. A multi-spectroscopic approach is therefore not just recommended but essential for confirming the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework and the specific environment of the fluorine atom. For a molecule like tert-Butyl 5-chloro-6-fluoronicotinate, a combination of ¹H, ¹³C, and ¹⁹F NMR is required for complete characterization.

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum is expected to be relatively simple, defined by two distinct regions: the aliphatic region for the tert-butyl group and the aromatic region for the pyridine ring protons.

Rationale for Experimental Choices:

  • Solvent: Deuterated chloroform (CDCl₃) is the solvent of choice due to its excellent solubilizing power for moderately polar organic compounds and its single, well-defined residual solvent peak at ~7.26 ppm, which does not interfere with the signals of interest.

  • Frequency: A high-field instrument (e.g., 500 MHz) is recommended to ensure clear resolution of the aromatic proton signals and their coupling patterns.[2]

Expected ¹H NMR Data (500 MHz, CDCl₃):

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 8.5 - 8.7Doublet (d)1HH-2 (Pyridine)This proton is ortho to the ring nitrogen and the ester group, leading to significant deshielding. It will be split by the adjacent H-4.
~ 8.0 - 8.2Doublet (d)1HH-4 (Pyridine)This proton is meta to the nitrogen and ortho to the chlorine. It will be split by the adjacent H-2.
~ 1.6Singlet (s)9H-C(CH₃)₃The nine protons of the tert-butyl group are chemically equivalent, resulting in a strong singlet. Its upfield shift is characteristic of aliphatic protons.[3]
¹³C NMR Spectroscopy: Carbon Backbone Elucidation

The ¹³C NMR spectrum complements the ¹H data by identifying all unique carbon atoms, including quaternary carbons that are invisible in the ¹H spectrum.

Expected ¹³C NMR Data (126 MHz, CDCl₃):

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 162 - 165C=O (Ester)The carbonyl carbon of the ester group is significantly deshielded.
~ 155 - 160 (d)C-6 (Pyridine)This carbon is directly attached to fluorine, causing a large downfield shift and a characteristic large one-bond C-F coupling (¹JCF).
~ 148 - 152C-2 (Pyridine)This carbon is adjacent to the ring nitrogen, resulting in a downfield shift. This signal may appear weaker as it is a quaternary carbon.[4]
~ 138 - 142C-4 (Pyridine)Aromatic carbon deshielded by proximity to electronegative groups.
~ 125 - 130C-5 (Pyridine)This carbon is attached to chlorine, its chemical shift is influenced by the halogen.
~ 120 - 125C-3 (Pyridine)This quaternary carbon is attached to the ester group; its signal is expected to be of lower intensity.[4]
~ 82 - 84-C (CH₃)₃The quaternary carbon of the tert-butyl group.
~ 28-C(C H₃)₃The three equivalent methyl carbons of the tert-butyl group.[3]
¹⁹F NMR Spectroscopy: The Fluorine Probe

¹⁹F NMR is a highly sensitive technique that provides direct information about the chemical environment of the fluorine atom.[5]

Rationale for Experimental Choices:

  • Referencing: An external or internal standard like trifluoroacetic acid (TFA, δ = -76.55 ppm) or hexafluorobenzene (C₆F₆, δ = -164.9 ppm) is crucial for accurate chemical shift reporting relative to the standard CFCl₃.[6][7]

Expected ¹⁹F NMR Data (470 MHz, CDCl₃):

Predicted Chemical Shift (δ, ppm)MultiplicityAssignmentRationale
-120 to -140Singlet or narrow multipletC6-F This range is characteristic for aryl fluorides. The multiplicity will be a singlet as there are no adjacent protons. Long-range coupling to H-4 may result in a very narrow multiplet.
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Accurately weigh ~10-15 mg of tert-Butyl 5-chloro-6-fluoronicotinate and dissolve it in ~0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C NMR.

  • Instrument Setup: Use a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition: Acquire data with a standard pulse sequence. Ensure a sufficient relaxation delay (e.g., 1-2 seconds) for accurate integration.[8]

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for all carbons. A sufficient number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio, especially for the quaternary carbons.

  • ¹⁹F NMR Acquisition: Acquire data using a proton-decoupled sequence. Reference the spectrum appropriately using a known standard.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Calibrate the ¹H and ¹³C spectra to the TMS signal (0.00 ppm).

NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis Prep Dissolve ~15mg Sample in CDCl3 with TMS H1_Acq ¹H NMR Acquisition Prep->H1_Acq C13_Acq ¹³C{¹H} NMR Acquisition Prep->C13_Acq F19_Acq ¹⁹F NMR Acquisition Prep->F19_Acq Proc Fourier Transform, Phase & Baseline Correction H1_Acq->Proc C13_Acq->Proc F19_Acq->Proc Ref Reference Spectra (¹H/¹³C to TMS) Proc->Ref Analysis Integrate, Assign Peaks, Analyze Coupling Ref->Analysis Final Final Structure Confirmation Analysis->Final

NMR Data Acquisition and Analysis Workflow.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective technique for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.[9]

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
2980 - 2960Medium-StrongC-H Stretchtert-Butyl group
~ 1735StrongC=O StretchEster Carbonyl[10]
~ 1600, 1560MediumC=C & C=N StretchPyridine Ring
~ 1250, 1150StrongC-O StretchEster
~ 1050Medium-StrongC-F StretchAryl-Fluoride
Below 800MediumC-Cl StretchAryl-Chloride

Causality of Key Absorptions:

  • The strong, sharp peak around 1735 cm⁻¹ is highly diagnostic for the ester carbonyl (C=O) group. Its position indicates a saturated ester environment.[10][11]

  • The C-H stretches appearing just below 3000 cm⁻¹ confirm the presence of sp³-hybridized carbons (the tert-butyl group), while the absence of significant peaks above 3000 cm⁻¹ is consistent with the substitution pattern of the aromatic ring.[11][12]

Experimental Protocol for IR Data Acquisition (ATR-FTIR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and running a background spectrum.

  • Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ to achieve a high-quality spectrum.

  • Data Processing: Perform an automatic baseline correction and peak picking.

IR Analysis Workflow Diagram

IR_Workflow Start Start: Clean ATR Crystal BG Acquire Background Spectrum Start->BG Sample Apply Solid Sample to Crystal BG->Sample Acquire Acquire Sample Spectrum (4000-400 cm⁻¹) Sample->Acquire Process Baseline Correction & Peak Picking Acquire->Process Analysis Identify Key Functional Groups (C=O, C-O, C-F, etc.) Process->Analysis

ATR-FTIR Data Acquisition and Analysis Workflow.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers clues about its structure through analysis of its fragmentation patterns.

Rationale for Experimental Choices:

  • Ionization Technique: Electrospray Ionization (ESI) is a soft ionization technique ideal for this molecule. It will likely produce a protonated molecular ion, [M+H]⁺, with minimal initial fragmentation, allowing for clear determination of the molecular weight.[13]

  • Mass Analyzer: A high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap is crucial. It can measure the mass-to-charge ratio (m/z) with high accuracy, enabling the confirmation of the molecular formula.

Expected Mass Spectrometry Data (ESI-HRMS):

m/z (Predicted)IonRationale
246.0591 / 248.0562[M+H]⁺The protonated molecular ion. The dual peak with an intensity ratio of approximately 3:1 is the characteristic isotopic signature of a molecule containing one chlorine atom (³⁵Cl / ³⁷Cl).
190.0170 / 192.0141[M-C₄H₈+H]⁺Loss of isobutylene from the tert-butyl ester group, a very common fragmentation pathway, resulting in the corresponding carboxylic acid.
172.9908 / 174.9879[M-C₄H₉O]⁺Loss of the entire tert-butoxy radical.
Experimental Protocol for MS Data Acquisition (LC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to ~1-10 µg/mL with the mobile phase.

  • LC-MS System Setup:

    • LC: Use a C18 reverse-phase column. The mobile phase can be a gradient of water and acetonitrile with 0.1% formic acid to facilitate protonation.

    • MS: Operate the ESI source in positive ion mode. Set the mass analyzer to scan a relevant range (e.g., m/z 50-500).

  • Data Acquisition: Inject a small volume (1-5 µL) of the sample solution. Acquire both full scan data to identify the molecular ion and tandem MS (MS/MS) data on the parent ion (m/z 246.1) to observe fragmentation.

  • Data Analysis: Extract the mass spectrum from the main chromatographic peak. Use the instrument software to calculate the exact mass and predict the elemental composition. Analyze the MS/MS spectrum to identify key fragments.

MS Analysis Workflow Diagram

MS_Workflow cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Prepare Dilute Solution (~5 µg/mL in MeOH) Inject Inject into LC-MS System (ESI+, Positive Mode) Prep->Inject FullScan Full Scan (m/z 50-500) Inject->FullScan MSMS Tandem MS (MS/MS) on Parent Ion Inject->MSMS ExactMass Determine Exact Mass of [M+H]⁺ FullScan->ExactMass MSMS->ExactMass Isotope Confirm Cl Isotope Pattern (3:1 Ratio) ExactMass->Isotope Frags Analyze Fragmentation Patterns Isotope->Frags Result Confirm Molecular Formula & Structural Fragments Frags->Result

LC-MS Data Acquisition and Analysis Workflow.

Integrated Spectroscopic Analysis: A Unified Conclusion

  • MS confirms the molecular formula is C₁₀H₁₂ClFNO₂.

  • IR confirms the presence of key functional groups: an ester (C=O), a tert-butyl group (sp³ C-H), and an aromatic ring.

  • NMR provides the final, unambiguous proof of structure:

    • ¹H NMR shows the correct number and type of protons (aromatic and a 9H singlet for the tert-butyl group).

    • ¹³C NMR shows the correct number of carbon atoms and confirms the presence of the ester carbonyl and the pyridine ring carbons.

    • ¹⁹F NMR confirms the presence and electronic environment of the single fluorine atom on the aromatic ring.

Together, these three techniques provide a robust and definitive characterization of tert-Butyl 5-chloro-6-fluoronicotinate, ensuring its identity and purity for use in research and development.

References

  • Macmillan Group, Princeton University. (n.d.). Supplementary Information. Retrieved from Princeton University website. URL: [Link]

  • Pantoja, C., et al. (2018). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Scientific Reports. URL: [Link]

  • University of Colorado Boulder. (n.d.). Spectroscopy Infrared Spectra. Retrieved from University of Colorado Boulder website. URL: [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information: Fluorinated Paramagnetic Chelates. Retrieved from RSC.org. URL: [Link]

  • ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts. Retrieved from ResearchGate. URL: [Link]

  • Royal Society of Chemistry. (n.d.). Visible-Light-Promoted Metal-Free Approach for the NH Insertions. Retrieved from RSC.org. URL: [Link]

  • Synthonix. (n.d.). tert-Butyl 6-chloronicotinate. Retrieved from Synthonix website. URL: [Link]

  • Hans J. Reich, University of Wisconsin. (n.d.). 19F NMR Reference Standards. Retrieved from University of Wisconsin website. URL: [Link]

  • ACD/Labs. (2026, February 26). t-Butyl group towers over other 1H resonances. Retrieved from ACD/Labs website. URL: [Link]

  • Michigan State University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from Michigan State University website. URL: [Link]

  • University of Ottawa. (n.d.). 19Fluorine NMR. Retrieved from University of Ottawa website. URL: [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of tert-butyl.... Retrieved from ResearchGate. URL: [Link]

  • UCSD/CCMS. (2022, April 26). Spectrum Library - GNPS. Retrieved from UCSD website. URL: [Link]

  • Bovine Metabolome Database. (n.d.). Predicted LC-MS/MS Spectrum - 40V, Positive (BMDB0008524). Retrieved from Bovine Metabolome Database website. URL: [Link]

  • Van Zijl, F. et al. (2018). Synthesis of Perfluoro-tert-butyl Tyrosine, for Application in 19F NMR, via a Diazonium Coupling Reaction. PubMed Central. URL: [Link]

  • Wang, L. et al. (2023). Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. PubMed Central. URL: [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from Master Organic Chemistry website. URL: [Link]

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from Wiley Analytical Science website. URL: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. URL: [Link]

  • Chem Help ASAP. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups. Retrieved from YouTube. URL: [Link]

Sources

Exploratory

Architecting Advanced Therapeutics: The Role of tert-Butyl 5-Chloro-6-fluoronicotinate in Modern Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the design of targeted therapeutics—ranging from selective kinase inhibitors to cystic fibrosis transmembrane conductance regulator (CFTR) modulators—reli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the design of targeted therapeutics—ranging from selective kinase inhibitors to cystic fibrosis transmembrane conductance regulator (CFTR) modulators—relies heavily on highly functionalizable heterocyclic scaffolds[1][2]. tert-Butyl 5-chloro-6-fluoronicotinate (CAS: 211122-62-2) has emerged as a privileged building block in this domain[3][4].

This whitepaper explores the specific applications, mechanistic reactivity, and self-validating experimental protocols associated with this compound. By leveraging its orthogonal reactivity profile, drug development professionals can execute complex, multi-step syntheses with high regioselectivity and yield, ultimately accelerating the path from discovery to clinical application.

Structural Rationale and Causality in Drug Design

To understand what tert-butyl 5-chloro-6-fluoronicotinate is used for, one must analyze the causality behind its structural design. It is not merely a reagent; it is a programmable scaffold designed for sequential functionalization.

The Orthogonal Reactivity Paradigm

The pyridine ring of this compound is engineered with three distinct functional handles, each responding to entirely different reaction conditions:

  • The C6-Fluorine (Electrophilic Hotspot): Fluorine is highly electronegative, withdrawing electron density from the C6 position. Because it is positioned ortho to the electron-withdrawing pyridine nitrogen and para to the ester, the C6 carbon is highly activated for Nucleophilic Aromatic Substitution (SNAr) . Amines, alkoxides, and thiolates will selectively attack this position over the C5 position.

  • The C5-Chlorine (Cross-Coupling Handle): Chlorine is less electronegative than fluorine and is not displaced under standard SNAr conditions. Instead, it serves as a stable placeholder that can later undergo transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to introduce aryl, heteroaryl, or alkyl groups[5].

  • The tert-Butyl Ester (Steric Shield & Protecting Group): The tert-butyl group provides immense steric bulk, completely shielding the carbonyl carbon from nucleophilic attack during the SNAr phase. Furthermore, it is highly stable to the basic conditions required for palladium-catalyzed cross-couplings, yet it can be cleanly cleaved under mildly acidic conditions (e.g., Trifluoroacetic acid) to reveal the free carboxylic acid[6].

Quantitative Physicochemical Profile

The following table summarizes the critical data points that dictate the handling and reactivity of this intermediate[3].

PropertyValue / DescriptionImpact on Experimental Design
Chemical Name tert-Butyl 5-chloro-6-fluoronicotinateNomenclature standard for procurement and patent filings.
CAS Number 211122-62-2Primary identifier for regulatory and inventory tracking.
Molecular Formula C10H11ClFNO2Dictates mass spectrometry (MS) expected isotopic distribution.
Molecular Weight 231.65 g/mol Used for precise stoichiometric calculations.
SNAr Reactivity Extremely High (at C6)Reactions with primary amines often complete at room temperature.
Ester Stability Stable to pH 8-14Survives K2CO3/Cs2CO3 used in Suzuki couplings.

Visualizing the Synthetic Workflow

The true utility of tert-butyl 5-chloro-6-fluoronicotinate lies in its ability to undergo sequential, predictable transformations. The diagram below illustrates the orthogonal reactivity pathway utilized by medicinal chemists to build complex Active Pharmaceutical Ingredients (APIs).

Reactivity A tert-Butyl 5-chloro-6-fluoronicotinate (Starting Scaffold) B SNAr Reaction (Displace C6-Fluorine) A->B Amine / Base C C6-Substituted 5-chloronicotinate B->C D Suzuki Coupling (React at C5-Chlorine) C->D Pd Catalyst / Boronic Acid E C5, C6-Disubstituted nicotinate D->E F Acidic Deprotection (TFA/DCM) E->F H+ (Acid) G Final Target API (Free Carboxylic Acid) F->G

Orthogonal synthetic workflow leveraging SNAr, cross-coupling, and deprotection.

Self-Validating Experimental Protocols

To ensure scientific integrity and trustworthiness, the following methodologies are designed as self-validating systems. Each step includes specific mechanistic reasoning and analytical validation checkpoints to confirm success before proceeding.

Protocol 1: Regioselective SNAr with Primary Amines

Objective: Introduce an amine at the C6 position while preserving the C5-chlorine and the ester.

  • Setup: In an oven-dried flask under nitrogen, dissolve tert-butyl 5-chloro-6-fluoronicotinate (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

  • Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv), followed by the desired primary amine (1.1 equiv).

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It acts solely to scavenge the hydrofluoric acid (HF) byproduct generated during the substitution, preventing the protonation of the incoming nucleophilic amine. DMF is chosen as a polar aprotic solvent to stabilize the Meisenheimer complex transition state, accelerating the reaction.

  • Execution: Stir the reaction at room temperature for 2–4 hours.

  • Self-Validation Checkpoint:

    • TLC: Monitor via Thin-Layer Chromatography (UV 254 nm). The starting material will disappear, replaced by a lower-Rf spot (due to increased polarity from the amine).

    • LC-MS: Analyze the crude mixture. You must observe a mass shift corresponding to the exact mass of the amine minus the mass of fluorine (19 Da). The isotopic pattern must still show a 3:1 ratio characteristic of the preserved C5-chlorine atom.

Protocol 2: Suzuki-Miyaura Cross-Coupling at C5

Objective: Arylate the C5 position using a boronic acid.

  • Setup: To a microwave vial, add the C6-substituted intermediate from Protocol 1 (1.0 equiv), an arylboronic acid (1.5 equiv), and K2CO3 (2.5 equiv).

  • Solvent & Catalyst: Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v). Add Pd(dppf)Cl2 (0.05 equiv).

    • Causality: The water is mechanistically critical; it dissolves the K2CO3 to generate hydroxide ions, which attack the boronic acid to form a reactive, electron-rich "ate" complex necessary for the transmetalation step. Pd(dppf)Cl2 is selected because its bidentate phosphine ligand forces a cis geometry on the palladium center, facilitating rapid reductive elimination.

  • Execution: Seal the vial and heat to 90°C for 12 hours.

  • Self-Validation Checkpoint:

    • HPLC: Confirm the complete consumption of the starting material.

    • Mass Spectrometry: The 3:1 chlorine isotope pattern will disappear, confirming the successful displacement of the chlorine atom by the aryl group.

Protocol 3: Acid-Mediated Ester Cleavage

Objective: Unmask the free carboxylic acid for final drug formulation or subsequent amide coupling.

  • Setup: Dissolve the disubstituted tert-butyl ester in Dichloromethane (DCM) (0.1 M).

  • Reagent Addition: Add Trifluoroacetic acid (TFA) to achieve a 1:1 v/v ratio of DCM:TFA.

    • Causality: The strong acid protonates the ester oxygen, leading to the expulsion of a highly stable tert-butyl carbocation. This carbocation rapidly eliminates a proton to form isobutylene gas.

  • Execution: Stir at room temperature.

  • Self-Validation Checkpoint:

    • Visual: The reaction is complete when the effervescence (bubbling of isobutylene gas) ceases.

    • NMR: 1H-NMR will show the complete disappearance of the massive 9-proton singlet at ~1.5 ppm, confirming the removal of the tert-butyl group.

Strategic Decision Logic in Scaffold Design

When designing a synthesis utilizing this compound, chemists must navigate specific decision gates based on the desired final drug architecture. The following logic tree illustrates the decision-making process for utilizing the tert-butyl ester protecting group strategy.

LogicTree Start Target: Functionalized Pyridine API Q1 Require Carboxylic Acid in Final Drug? Start->Q1 Protect Use tert-Butyl Ester Scaffold (Stable to Base/Pd) Q1->Protect Yes Q2 Nucleophile Type for C6? Protect->Q2 Nuc1 Primary/Secondary Amine (Rapid SNAr at RT) Q2->Nuc1 Nuc2 Alkoxide/Thiolate (Requires careful temp control) Q2->Nuc2

Logical decision tree for utilizing the tert-butyl ester protecting group strategy.

Conclusion

tert-Butyl 5-chloro-6-fluoronicotinate is far more than a simple chemical reagent; it is a meticulously engineered molecular scaffold. By understanding the causality behind its structural features—the electrophilicity of the C6-fluorine, the cross-coupling potential of the C5-chlorine, and the orthogonal protection offered by the tert-butyl ester—drug development professionals can architect advanced therapeutics with unprecedented precision and efficiency. Whether developing next-generation kinase inhibitors or novel antiviral agents, mastering the reactivity of this intermediate is a critical asset in the medicinal chemist's toolkit.

References

  • Chemsrc. "CAS No. 38185-57-8 | 5-chloro-6-fluoronicotinic acid". Chemsrc Database. Available at:[Link]

  • MySkinRecipes. "5-Chloro-6-fluoronicotinic acid". MySkinRecipes. Available at: [Link]

Sources

Foundational

Chemical Stability and Degradation Pathways of tert-Butyl 5-chloro-6-fluoronicotinate: A Technical Whitepaper

Executive Summary For researchers and drug development professionals, understanding the chemical stability of pharmaceutical intermediates is paramount to ensuring yield optimization and preventing downstream impurity fo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, understanding the chemical stability of pharmaceutical intermediates is paramount to ensuring yield optimization and preventing downstream impurity formation. tert-Butyl 5-chloro-6-fluoronicotinate (CAS: 211122-62-2)[1] is a highly functionalized pyridine building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs).

This whitepaper provides an in-depth mechanistic analysis of the compound's two primary degradation and reactivity pathways: acid-catalyzed ester hydrolysis and nucleophilic aromatic substitution (SNAr) . By delineating the causality behind these degradation routes, this guide establishes robust protocols for handling, storage, and controlled functionalization.

Structural and Electronic Profiling

The chemical behavior of tert-Butyl 5-chloro-6-fluoronicotinate (C10H11ClFNO2) is dictated by three distinct structural features[1]:

  • The tert-Butyl Ester (C3 position): Imparts high steric hindrance, protecting the carboxylate from basic hydrolysis, but introduces extreme sensitivity to Brønsted acids[2].

  • The Fluorine Atom (C6 position): Highly electronegative and positioned ortho to the pyridine nitrogen and para to the ester. This creates a severe electron deficiency at C6, making it highly susceptible to nucleophilic attack[3].

  • The Chlorine Atom (C5 position): Less electronegative than fluorine and positioned meta to the ester group. It is significantly less reactive towards SNAr, providing a handle for orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura) after the fluorine has been displaced[4].

ReactivityMap Molecule tert-Butyl 5-chloro- 6-fluoronicotinate Acid Strong Acids (e.g., TFA, HCl) Molecule->Acid Ester Cleavage Nuc Nucleophiles (e.g., Amines, OH-) Molecule->Nuc S_NAr at C6 Prod1 5-Chloro-6-fluoro- nicotinic acid + Isobutylene Acid->Prod1 E1 Mechanism Prod2 tert-Butyl 5-chloro- 6-(Nu)-nicotinate + F- Nuc->Prod2 Addition-Elimination

Fig 1: Divergent degradation and reactivity pathways of tert-Butyl 5-chloro-6-fluoronicotinate.

Degradation Pathway I: Acid-Catalyzed Ester Cleavage

Mechanistic Causality

Unlike primary or secondary esters that hydrolyze via an associative AAC2 mechanism, tert-butyl esters degrade under acidic conditions via a unimolecular elimination (E1) mechanism[5]. When exposed to strong acids like trifluoroacetic acid (TFA) or hydrochloric acid, the ester carbonyl oxygen is protonated. The bulky tert-butyl group then undergoes heterolytic cleavage, driven by the thermodynamic stability of the resulting tertiary carbocation.

This carbocation rapidly loses a proton to form isobutylene gas , leaving behind 5-chloro-6-fluoronicotinic acid (CAS: 38185-57-8)[6],. The irreversible evolution of isobutylene gas drives the reaction to completion.

Protocol 1: Controlled Acidic Deprotection (Self-Validating Workflow)

To intentionally convert the ester to the free acid or to simulate acidic degradation, the following protocol utilizes a self-validating visual indicator (gas evolution)[5].

Materials:

  • tert-Butyl 5-chloro-6-fluoronicotinate (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

Step-by-Step Methodology:

  • Dissolution: Dissolve the substrate in anhydrous DCM (10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • Acidification: Slowly add TFA to achieve a 1:1 (v/v) ratio with DCM. Causality note: DCM acts as a non-polar diluent to moderate the exothermic protonation and prevent premature thermal degradation of the pyridine ring.

  • Kinetic Monitoring: Stir at room temperature (20-25 °C). Observe the continuous evolution of fine bubbles (isobutylene gas). The cessation of gas evolution (typically 3-5 hours) acts as a primary physical indicator of reaction completion[5].

  • Validation: Confirm complete consumption of the starting material via TLC or LC-MS.

  • Workup: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3 × 10 mL) to azeotropically remove residual TFA, yielding pure 5-chloro-6-fluoronicotinic acid as a crystalline solid.

Degradation Pathway II: Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Causality

The degradation of this compound in basic or nucleophilic media does not typically result in ester saponification. The tert-butyl group provides immense steric shielding against hydroxide attack at the carbonyl carbon[2]. Instead, degradation occurs via SNAr at the C6 position[3].

The highly polarized C-F bond accelerates the rate-determining addition step of the nucleophile. The intermediate Meisenheimer complex is stabilized by the electron-withdrawing nature of the pyridine nitrogen and the C3 ester. Subsequent elimination of the fluoride ion restores aromaticity[3]. This pathway is highly tolerant of the tert-butyl ester, allowing for selective late-stage functionalization[4],[7].

SNArMechanism Step1 1. Substrate + Nucleophile (e.g., Morpholine, OH-) Step2 2. Nucleophilic Attack at C6 (Rate-Determining Step) Step1->Step2 Step3 3. Meisenheimer Complex (Anionic Intermediate) Step2->Step3 Step4 4. Fluoride Expulsion (Fast Step) Step3->Step4 Step5 5. Aromaticity Restored (C6-Substituted Product) Step4->Step5

Fig 2: Stepwise S_NAr mechanism and intermediate formation at the C6 position.

Protocol 2: SNAr with a Secondary Amine

This protocol demonstrates the selective displacement of the C6 fluorine while preserving the C5 chlorine and the C3 tert-butyl ester[3],[7].

Materials:

  • tert-Butyl 5-chloro-6-fluoronicotinate (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium phosphate tribasic (K3PO4) (1.5 eq)

  • tert-Amyl alcohol

Step-by-Step Methodology:

  • Preparation: Charge a dry reaction vessel with the substrate, morpholine, and K3PO4.

  • Solvent Addition: Suspend the mixture in tert-amyl alcohol to a concentration of 0.2 M. Causality note: tert-Amyl alcohol is chosen because its steric bulk prevents it from acting as a competing nucleophile, unlike primary alcohols.

  • Thermal Activation: Heat the mixture to 110 °C under an inert nitrogen atmosphere. The thermal energy overcomes the activation barrier for the disruption of aromaticity during Meisenheimer complex formation[3].

  • Monitoring: Sample the reaction after 2 hours. LC-MS will show a mass shift corresponding to the loss of F (-19 Da) and addition of the morpholine moiety (+86 Da).

  • Isolation: Cool to room temperature, dilute with ethyl acetate, and wash with water to remove inorganic fluoride salts. Dry the organic layer over Na2SO4 and concentrate.

Quantitative Stability Profile

To aid formulation and synthetic planning, the following table summarizes the quantitative stability of tert-Butyl 5-chloro-6-fluoronicotinate under various stress conditions.

Environmental ConditionPrimary Degradation PathwayEstimated T1/2 (Half-Life)Primary Degradant
Aqueous Acid (pH < 2, 25°C) E1 Ester Cleavage< 4 hours5-chloro-6-fluoronicotinic acid
Aqueous Base (pH > 10, 25°C) SNAr (Hydroxide attack)~12 hourstert-Butyl 5-chloro-6-hydroxynicotinate
Neutral Aqueous (pH 7, 25°C) Negligible> 6 monthsNone (Stable)
Thermal Stress (Neat, >150°C) Thermal E1 EliminationMinutes5-chloro-6-fluoronicotinic acid
Amine Solvents (e.g., Pyridine) SNArHighly variableC6-Ammonium adducts

Storage and Handling Guidelines

Based on the established degradation mechanics, the following storage parameters must be strictly adhered to:

  • Temperature: Store at 2-8 °C to prevent ambient thermal degradation of the ester.

  • Atmosphere: Maintain under an inert atmosphere (Argon or Nitrogen) in tightly sealed containers to prevent moisture ingress, which can slowly hydrolyze the highly activated C-F bond over prolonged periods.

  • Incompatibilities: Strictly isolate from strong acids (TFA, HCl, H2SO4), Lewis acids (which can coordinate the ester carbonyl and catalyze cleavage), and primary/secondary amines.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Detailed Guide to the Synthesis of tert-Butyl 5-chloro-6-fluoronicotinate

These application notes provide a comprehensive guide for the synthesis of tert-Butyl 5-chloro-6-fluoronicotinate, a key building block in contemporary drug discovery and development. The protocol herein is designed for...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for the synthesis of tert-Butyl 5-chloro-6-fluoronicotinate, a key building block in contemporary drug discovery and development. The protocol herein is designed for researchers and scientists, offering a robust and reproducible method, grounded in established chemical principles.

Introduction and Significance

Tert-Butyl 5-chloro-6-fluoronicotinate is a halogenated pyridine derivative of significant interest in medicinal chemistry. The presence of chlorine and fluorine atoms on the pyridine ring can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable scaffold for the synthesis of novel therapeutic agents. The tert-butyl ester group serves as a common protecting group for the carboxylic acid functionality, which can be readily removed under acidic conditions to allow for further chemical transformations.

This document outlines a reliable synthetic strategy and a detailed experimental protocol for the preparation of tert-Butyl 5-chloro-6-fluoronicotinate, starting from the commercially available 5-chloro-6-fluoronicotinic acid.

Synthetic Strategy and Mechanistic Insights

The most direct and efficient route for the synthesis of tert-Butyl 5-chloro-6-fluoronicotinate is the esterification of 5-chloro-6-fluoronicotinic acid with tert-butanol. Given the steric hindrance of the tert-butyl group, a standard Fischer esterification is often low-yielding. Therefore, a more suitable approach is the Steglich esterification, which employs dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[1][2] This method is particularly advantageous for the synthesis of sterically demanding esters and is compatible with acid-sensitive substrates.[1][2]

The underlying mechanism of the Steglich esterification involves several key steps:

  • Activation of the Carboxylic Acid: DCC activates the carboxylic acid (5-chloro-6-fluoronicotinic acid) to form a highly reactive O-acylisourea intermediate.

  • Role of DMAP as an Acyl-Transfer Catalyst: DMAP, being a more potent nucleophile than tert-butanol, reacts with the O-acylisourea intermediate to form a reactive N-acylpyridinium salt. This intermediate is less prone to side reactions and readily undergoes nucleophilic attack.[1][3]

  • Nucleophilic Attack by tert-Butanol: The tert-butanol then attacks the N-acylpyridinium salt, leading to the formation of the desired tert-butyl ester and regenerating the DMAP catalyst.

  • Byproduct Formation: The DCC is converted into the insoluble N,N'-dicyclohexylurea (DCU) byproduct, which can be easily removed by filtration.[3]

An alternative approach to a related compound, methyl 5-chloro-6-fluoronicotinate, involves a fluoride-chloride exchange reaction on a dichlorinated precursor, which highlights the versatility of halogenated nicotinic acid chemistry.

Detailed Experimental Protocol

This protocol is for the synthesis of tert-Butyl 5-chloro-6-fluoronicotinate via a DCC/DMAP-mediated Steglich esterification.

Materials and Reagents:

  • 5-Chloro-6-fluoronicotinic acid

  • tert-Butanol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glass funnel with filter paper or a fritted glass funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add 5-chloro-6-fluoronicotinic acid (1.0 eq). Dissolve the acid in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagents: To the stirred solution, add tert-butanol (1.2 eq) and a catalytic amount of DMAP (0.1 eq).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of DCC: Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the cooled reaction mixture. A white precipitate (DCU) will begin to form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, filter off the precipitated DCU and wash the filter cake with a small amount of DCM.

    • Combine the filtrate and washings and transfer to a separatory funnel.

    • Wash the organic layer successively with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

    • The crude product can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure tert-Butyl 5-chloro-6-fluoronicotinate.

Data Presentation

ParameterValue
Starting Material 5-Chloro-6-fluoronicotinic acid
Reagents tert-Butanol, DCC, DMAP
Solvent Anhydrous Dichloromethane
Stoichiometry Acid:Alcohol:DCC:DMAP = 1.0 : 1.2 : 1.1 : 0.1
Reaction Temperature 0 °C to Room Temperature
Reaction Time 12-24 hours
Expected Yield 70-90%
Purification Method Flash Column Chromatography

Visualizations

Synthetic Workflow Diagram:

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_process Process cluster_product Product 5-Chloro-6-fluoronicotinic_acid 5-Chloro-6-fluoronicotinic acid Esterification Steglich Esterification 5-Chloro-6-fluoronicotinic_acid->Esterification tert-Butanol tert-Butanol tert-Butanol->Esterification DCC_DMAP DCC, DMAP DCC_DMAP->Esterification DCM DCM, 0°C to RT DCM->Esterification tert-Butyl_5-chloro-6-fluoronicotinate tert-Butyl 5-chloro-6-fluoronicotinate Esterification->tert-Butyl_5-chloro-6-fluoronicotinate

Caption: Synthetic workflow for tert-Butyl 5-chloro-6-fluoronicotinate.

References

  • Organic Chemistry Portal. Steglich Esterification. [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

  • Hebrew University of Jerusalem. An improved method for the catalytic preparation of t-butyl esters of carboxylic and fatty acids. [Link]

  • Organic Chemistry Data. Acid to Ester - Common Conditions. [Link]

  • Royal Society of Chemistry. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (2021). [Link]

Sources

Application

Application Notes and Protocols: Suzuki Coupling Reactions with tert-Butyl 5-chloro-6-fluoronicotinate

Introduction The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2]...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron species and an organohalide has found widespread application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][3] This guide provides a detailed exploration of Suzuki coupling reactions utilizing tert-Butyl 5-chloro-6-fluoronicotinate, a heterocyclic building block of significant interest in medicinal chemistry due to the prevalence of fluorinated pyridyl motifs in bioactive molecules.[4]

The presence of both a chloro and a fluoro substituent on the pyridine ring, coupled with the electron-withdrawing nature of the nicotinic ester, presents unique challenges and opportunities for selective cross-coupling. This document will delve into the mechanistic nuances, provide optimized protocols, and offer expert insights to guide researchers in successfully employing this versatile substrate.

The Significance of Fluorinated Nicotinates

Fluorine substitution in drug candidates can profoundly influence their metabolic stability, lipophilicity, and binding affinity.[4][5] The 6-fluoro-nicotinate scaffold, in particular, is a valuable pharmacophore. The tert-butyl ester serves as a common protecting group that can be readily removed under acidic conditions, providing a handle for further synthetic transformations. The strategic placement of a chlorine atom at the 5-position offers a reactive site for cross-coupling, allowing for the introduction of diverse aryl and heteroaryl substituents.

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura coupling reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][6][7]

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II) species. The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[6][7] For chloroarenes, this step is often rate-limiting and requires the use of electron-rich, bulky phosphine ligands to facilitate the reaction.[6][7] The electron-deficient nature of the pyridine ring in tert-Butyl 5-chloro-6-fluoronicotinate can enhance the rate of oxidative addition at the C-Cl bond.[8]

  • Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex. This process is typically facilitated by a base, which activates the boronic acid or its ester.[9] The choice of base is critical and can influence reaction rates and yields.

  • Reductive Elimination: The final step involves the reductive elimination of the coupled product from the palladium center, regenerating the active Pd(0) catalyst.[1]

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)(L2)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L2)-R Ar-Pd(II)(L2)-R Ar-Pd(II)(L2)-X->Ar-Pd(II)(L2)-R Transmetalation (R-B(OR)2, Base) Ar-Pd(II)(L2)-R->Pd(0)L2 Ar-R Ar-R Ar-Pd(II)(L2)-R->Ar-R Reductive Elimination

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Substrate-Specific Insights

For tert-Butyl 5-chloro-6-fluoronicotinate, the C-Cl bond is the primary site for oxidative addition. The C-F bond is generally much less reactive under typical Suzuki conditions. The electron-withdrawing ester and the electronegative fluorine atom activate the C-Cl bond towards oxidative addition. However, the electron-deficient nature of the pyridine ring can also make the corresponding organoboron coupling partner more challenging to transmetalate.[8][10] Careful selection of the catalyst, ligand, and base is therefore paramount.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization depending on the specific boronic acid or ester used.

Materials and Reagents
  • tert-Butyl 5-chloro-6-fluoronicotinate

  • Aryl or heteroaryl boronic acid or pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst)

  • Ligand (if not using a pre-catalyst, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Degassing equipment (e.g., nitrogen or argon line, Schlenk line)

General Protocol for Suzuki Coupling

This protocol describes a typical small-scale reaction.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add tert-Butyl 5-chloro-6-fluoronicotinate (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), the palladium catalyst (1-5 mol%), and the ligand (if required, typically in a 1:2 Pd:Ligand ratio).

  • Addition of Base and Solvent: Add the base (2.0-3.0 equiv) and the anhydrous solvent. If using a carbonate or phosphate base, a small amount of water (e.g., 10% v/v) can sometimes be beneficial.

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with the inert gas to ensure all oxygen is removed.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Diagram: Experimental Workflow

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A Combine Reactants: - tert-Butyl 5-chloro-6-fluoronicotinate - Boronic Acid/Ester - Catalyst & Ligand B Add Base & Solvent A->B C Degas Mixture B->C D Heat to Reaction Temp. C->D E Monitor by TLC/LC-MS D->E F Cool and Quench E->F Reaction Complete G Aqueous Workup F->G H Column Chromatography G->H I Characterization H->I

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling experiment.

Optimization and Troubleshooting

Catalyst and Ligand Selection

The choice of palladium source and ligand is critical for achieving high yields, especially with a challenging substrate like an aryl chloride.

Catalyst/Ligand SystemApplication Notes
Pd(PPh₃)₄ A common, air-stable catalyst. May require higher temperatures and longer reaction times for aryl chlorides.
PdCl₂(dppf) Often effective for a range of substrates. The dppf ligand provides good stability and activity.
Buchwald Ligands (e.g., SPhos, XPhos) with Pd₂(dba)₃ or Pd(OAc)₂ Highly recommended for coupling aryl chlorides. These bulky, electron-rich phosphine ligands facilitate the oxidative addition step.[11][12] Pre-catalysts incorporating these ligands are also commercially available and offer convenience.[13]
Base and Solvent Effects

The base not only facilitates the transmetalation step but also influences catalyst stability and side reactions.

BaseSolventComments
K₂CO₃ 1,4-Dioxane/H₂O, Toluene/H₂OA versatile and cost-effective base. The addition of water is often necessary.
K₃PO₄ 1,4-Dioxane, TolueneA stronger base that can be effective for less reactive boronic acids.[11] Often used under anhydrous or nearly anhydrous conditions.
Cs₂CO₃ 1,4-Dioxane, DMFA strong base that can promote difficult couplings but is more expensive.
Common Issues and Solutions
  • Low Conversion:

    • Cause: Inefficient oxidative addition.

    • Solution: Switch to a more active catalyst system, such as one employing a Buchwald ligand. Increase the reaction temperature or prolong the reaction time. Ensure the reaction is thoroughly deoxygenated as oxygen can deactivate the catalyst.

  • Protodeborylation of the Boronic Acid:

    • Cause: The boronic acid decomposes before it can couple. This is more common with electron-deficient or sterically hindered boronic acids.

    • Solution: Use a milder base like K₂CO₃ or even KF.[9] Consider using the corresponding boronate ester (e.g., pinacol ester), which is often more stable.[13] Running the reaction at a lower temperature may also help.

  • Formation of Homocoupled Byproducts:

    • Cause: Reductive elimination of two boronic acid-derived groups from the palladium center.

    • Solution: This can sometimes be suppressed by using a lower catalyst loading or by ensuring a slight excess of the aryl halide.

Conclusion

The Suzuki-Miyaura cross-coupling of tert-Butyl 5-chloro-6-fluoronicotinate is a powerful method for the synthesis of highly functionalized, fluorinated pyridine derivatives. Success in these reactions hinges on the careful selection of the catalyst system and reaction conditions to overcome the inherent challenge of activating an aryl chloride. By understanding the mechanistic principles and employing robust protocols, researchers can effectively utilize this valuable building block in the development of novel therapeutics and other advanced materials.

References

  • Synthetic Methods in Drug Discovery: Volume 1. (2016). Royal Society of Chemistry.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Suzuki cross-coupling. (2023). Chemistry LibreTexts.
  • General mechanism of Suzuki‐Miyaura cross‐coupling reaction. (n.d.).
  • Copper-facilitated Suzuki reactions: application to 2-heterocyclic boron
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). PMC.
  • Suzuki Coupling Reaction. (2026). Organic Chemistry Portal.
  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (2010). Journal of the American Chemical Society.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Suzuki reaction. (n.d.). Wikipedia.
  • β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives. (2023). PMC.
  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (n.d.). PMC.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.

Sources

Technical Notes & Optimization

Troubleshooting

tert-Butyl 5-chloro-6-fluoronicotinate synthesis low yield troubleshooting

Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals experiencing low yields during the synthesis of tert-butyl 5-chloro-6-fluoronicotina...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals experiencing low yields during the synthesis of tert-butyl 5-chloro-6-fluoronicotinate (CAS 211122-62-2)[1].

Below, we provide a comprehensive root-cause analysis, validated step-by-step methodologies, and troubleshooting FAQs to optimize your esterification workflows.

Diagnostic Overview & Causality

Synthesizing tert-butyl esters from highly electron-deficient heteroaromatics like 5-chloro-6-fluoronicotinic acid (CAS 38185-57-8)[2] presents a unique set of chemical challenges. The failure modes typically stem from three competing factors:

  • Deactivated Nucleophilicity : The strong inductive electron-withdrawing effects (-I) of the C5-chlorine, C6-fluorine, and the pyridine nitrogen drastically reduce the electron density of the C3-carboxylate. This makes standard SN2 approaches (e.g., reacting a carboxylate salt with a tert-butyl halide) completely unviable.

  • Steric Hindrance : tert-Butanol is a bulky, tertiary alcohol. Standard carbodiimide coupling agents (like EDC or DCC) often stall at the O-acylisourea intermediate because the alcohol cannot effectively attack the sterically crowded carbonyl, leading to non-productive N-acylurea byproducts.

  • Acid Lability : Standard Fischer esterification requires strong acid catalysis (e.g., H₂SO₄), which not only fails to protonate the deactivated pyridine carbonyl but also rapidly dehydrates tert-butanol into isobutylene gas. Furthermore, the resulting tert-butyl ester is highly sensitive to acidic environments and will cleave during acidic workups[3].

Troubleshooting Start Low Yield Issue: tert-Butyl 5-chloro-6-fluoronicotinate Cat1 Incomplete Conversion Start->Cat1 Cat2 Product Degradation Start->Cat2 Cat3 Side Reactions Start->Cat3 Root1 Steric Hindrance of t-BuOH Cat1->Root1 Root2 Deactivated Carboxylate Cat1->Root2 Root3 Acid-Catalyzed Cleavage Cat2->Root3 Root4 Transesterification Cat3->Root4 Sol1 Adopt Tf2NH or Boc2O Activation Pathways Root1->Sol1 Root2->Sol1 Sol2 Maintain pH > 7 During Workup Root3->Sol2 Sol3 Avoid MeOH/EtOH in Purification Root4->Sol3

Caption: Logical workflow mapping failure modes to root causes and targeted solutions.

Validated Experimental Protocols

To bypass the limitations of traditional esterification, we recommend two self-validating protocols. Protocol A relies on a highly reactive mixed-anhydride intermediate, while Protocol B utilizes a modern, mild transesterification approach.

Protocol A: The Mixed-Anhydride Approach (Boc₂O / DMAP)

This method avoids strong acids entirely. Di-tert-butyl dicarbonate (Boc₂O) reacts with the nicotinic acid to form a mixed anhydride. DMAP attacks this intermediate to form a highly electrophilic acylpyridinium species, which is easily trapped by tert-butanol.

Step-by-Step Methodology:

  • Preparation : Dissolve 1.0 eq of 5-chloro-6-fluoronicotinic acid[2] in anhydrous THF to create a 0.2 M solution.

  • Activation : Add 0.2 eq of 4-Dimethylaminopyridine (DMAP) and 5.0 eq of anhydrous tert-butanol. Stir for 10 minutes under a nitrogen atmosphere.

  • Coupling : Dropwise, add 1.5 eq of Boc₂O dissolved in a minimal amount of THF. Note: Effervescence will occur due to CO₂ evolution. Ensure the reaction vessel is properly vented.

  • Reaction : Heat the mixture to 40 °C and stir for 12–16 hours. Monitor the disappearance of the starting material via LC-MS.

  • Workup (Critical) : Quench the reaction with saturated aqueous NaHCO₃. Do not use NH₄Cl or HCl to wash out the DMAP , as the acidic pH will cleave the newly formed ester[3]. Extract with Ethyl Acetate (3x).

  • Isolation : Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Tf₂NH-Catalyzed Transesterification (High Yield)

Recent advancements demonstrate that catalytic bis(trifluoromethanesulfonyl)imide (Tf₂NH) in tert-butyl acetate provides an exceptionally mild and high-yielding route for tert-butyl esterification[4]. The tert-butyl acetate acts as both the solvent and the tert-butyl donor, driving the equilibrium forward without generating water.

ExperimentalWorkflow Step1 1. Suspension 5-Cl-6-F-Nicotinic Acid in t-BuOAc Step2 2. Catalysis Add 0.05 eq Tf2NH Stir 24h @ 40°C Step1->Step2 Step3 3. Quench Filter through Basic Alumina Step2->Step3 Step4 4. Isolation Evaporate < 40°C Yield >85% Step3->Step4

Caption: Step-by-step experimental workflow for Tf2NH-catalyzed transesterification.

Step-by-Step Methodology:

  • Preparation : Suspend 1.0 eq of 5-chloro-6-fluoronicotinic acid in anhydrous tert-butyl acetate (10 volumes).

  • Catalysis : Add 0.05 to 0.1 eq of Tf₂NH catalyst. The suspension will gradually become homogeneous as the ester forms.

  • Reaction : Stir the mixture at 40 °C for 24 hours.

  • Quench : Pass the reaction mixture through a short pad of basic alumina to neutralize and remove the superacid catalyst. This prevents reverse-cleavage during concentration.

  • Isolation : Evaporate the excess tert-butyl acetate under reduced pressure. Keep the water bath strictly below 40 °C to prevent thermal degradation.

Quantitative Method Comparison

The table below summarizes the expected outcomes of various esterification strategies applied to electron-deficient nicotinic acids.

Synthesis MethodReagents / CatalystsTypical YieldReaction TimePrimary Failure Mode
Fischer Esterification t-BuOH, H₂SO₄ (cat.)< 10%24–48 hEster cleavage, isobutylene formation
Carbodiimide Coupling EDC, DMAP, t-BuOH25–40%24 hSteric hindrance, N-acylurea byproduct
Mixed Anhydride (Protocol A) Boc₂O, DMAP, t-BuOH75–85%12–16 hIncomplete conversion if reagents are wet
Transesterification (Protocol B) t-BuOAc, Tf₂NH (cat.)85–95%12–24 hCatalyst poisoning by basic impurities

Frequently Asked Questions (FAQs)

Q1: My LC-MS shows 90% conversion, but my isolated yield is only 30%. Where is my product going? A: tert-Butyl esters are highly acid-labile[3]. If your workup involves washing the organic layer with dilute HCl, citric acid, or even saturated NH₄Cl to remove amine bases (like DMAP), you are inadvertently hydrolyzing the ester back to 5-chloro-6-fluoronicotinic acid. Solution: Strictly maintain a pH > 7 during all aqueous workups. Use basic alumina filtration to remove polar impurities instead of acidic washes.

Q2: I observe a major peak in my LC-MS that corresponds to the mass of the starting material, even after purification. Did the reaction fail? A: Not necessarily. tert-Butyl esters are notorious for undergoing in-source fragmentation during Electrospray Ionization (ESI+). The molecule easily loses an isobutylene fragment (-56 Da) in the mass spectrometer, making the product (MW ~231.65 g/mol )[1] appear identical to the starting material (MW 175.55 g/mol )[2]. Solution: Verify the product using ¹H-NMR (look for the massive 9H singlet around 1.5–1.6 ppm) or use a softer ionization technique.

Q3: Can I substitute tert-butanol with methanol or ethanol to improve the yield? A: Yes, primary alcohols face significantly less steric hindrance and will couple to 5-chloro-6-fluoronicotinic acid in near-quantitative yields using standard EDC/HOBt. However, you must evaluate your downstream chemistry. tert-Butyl esters are specifically chosen because they offer orthogonal deprotection (they can be cleaved selectively with TFA[3] while leaving methyl/ethyl esters or base-sensitive groups intact). If you do not need orthogonal acid-cleavage, switching to an isopropyl or ethyl ester is highly recommended.

References

  • BLD Pharmatech.
  • MilliporeSigma. "5-Chloro-6-fluoronicotinic acid | 38185-57-8". sigmaaldrich.com.
  • BenchChem. "Technical Support Center: Troubleshooting t-Butyl Ester Cleavage Reactions". benchchem.com.
  • Organic Chemistry Portal. "tert-Butyl Esters". organic-chemistry.org.

Sources

Optimization

Technical Support Center: Synthesis &amp; Purification of tert-Butyl 5-chloro-6-fluoronicotinate

Welcome to the technical support center for the synthesis and purification of tert-Butyl 5-chloro-6-fluoronicotinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and purification of tert-Butyl 5-chloro-6-fluoronicotinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this key chemical intermediate. Here, we provide in-depth troubleshooting advice and detailed protocols in a practical question-and-answer format to ensure the integrity and purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for tert-Butyl 5-chloro-6-fluoronicotinate?

A1: The most prevalent method for synthesizing tert-Butyl 5-chloro-6-fluoronicotinate involves the esterification of 5-chloro-6-fluoronicotinic acid. This is typically achieved by reacting the carboxylic acid with an excess of isobutylene in the presence of a strong acid catalyst, such as sulfuric acid or a strong acidic ion-exchange resin.[1] The reaction is generally carried out in a suitable organic solvent like dichloromethane at moderate temperatures.

Q2: What are the primary impurities I should be aware of during this synthesis?

A2: The main impurities can be broadly categorized into three groups:

  • Process-Related Impurities: These include unreacted starting material (5-chloro-6-fluoronicotinic acid), byproducts from the esterification reaction such as diisobutylene (a dimer of isobutylene), and residual solvents.[1]

  • Product-Related Impurities: The most significant impurity in this category is the hydrolysis product, 5-chloro-6-fluoronicotinic acid, which can form if moisture is present during the reaction or work-up. Another potential impurity is the product of de-tert-butylation, which would also result in the formation of the starting carboxylic acid.[2][3][4][5][6]

  • Starting Material Impurities: The purity of the initial 5-chloro-6-fluoronicotinic acid is crucial. Common impurities in nicotinic acid derivatives can include positional isomers and related pyridine carboxylic acids.[7][8][9]

Q3: My final product is a yellow oil, but I expected a white to yellow solid. What could be the cause?

A3: A yellow, oily product often indicates the presence of impurities. Residual solvents, diisobutylene, or other colored byproducts from the reaction can prevent the product from solidifying. Purification via column chromatography or recrystallization is typically required to obtain the desired solid product.

Troubleshooting Guide

This section provides a detailed breakdown of common issues, their probable causes, and step-by-step solutions.

Issue 1: Incomplete Reaction - Significant Amount of Starting Material (5-chloro-6-fluoronicotinic acid) Remains
  • Probable Cause 1: Insufficient Catalyst

    • Explanation: The acid catalyst is essential for the electrophilic addition of the carboxylic acid to isobutylene. An inadequate amount will result in a sluggish or incomplete reaction.

    • Solution:

      • Ensure the catalyst (e.g., concentrated sulfuric acid) is added in the correct stoichiometric ratio, typically 0.1 to 0.5 equivalents.

      • If using an ion-exchange resin, ensure it is properly activated and used in a sufficient quantity.

  • Probable Cause 2: Low Reaction Temperature

    • Explanation: While the reaction is generally run at moderate temperatures (20-35°C), a temperature that is too low can significantly decrease the reaction rate.[1]

    • Solution:

      • Monitor the internal reaction temperature.

      • If the reaction is sluggish, consider a modest increase in temperature, for example, to 40°C, while carefully monitoring for the formation of byproducts.

  • Probable Cause 3: Insufficient Isobutylene

    • Explanation: Isobutylene is a gas and is typically bubbled through the reaction mixture. A low flow rate or premature cessation of the gas flow will lead to an incomplete reaction.

    • Solution:

      • Maintain a steady and continuous flow of isobutylene gas for the recommended reaction time (typically 6-10 hours).[1]

      • Ensure the reaction vessel is properly sealed to prevent the escape of isobutylene.

Below is a diagram illustrating the logical flow for troubleshooting an incomplete reaction.

Caption: Troubleshooting an incomplete reaction.

Issue 2: Presence of 5-chloro-6-fluoronicotinic acid in the Final Product
  • Probable Cause 1: Hydrolysis during Work-up

    • Explanation: The tert-butyl ester is susceptible to hydrolysis back to the carboxylic acid, especially under acidic or basic aqueous conditions.[10]

    • Solution:

      • During the aqueous work-up, use a mild base such as a saturated sodium bicarbonate solution to neutralize the acid catalyst. Avoid using strong bases like sodium hydroxide.

      • Minimize the contact time with the aqueous phase.

      • Ensure all organic solvents used for extraction are anhydrous.

  • Probable Cause 2: De-tert-butylation

    • Explanation: The tert-butyl group can be cleaved under strongly acidic conditions, particularly at elevated temperatures, to regenerate the carboxylic acid and isobutylene.[2][3][4][5][6]

    • Solution:

      • Avoid excessive amounts of the acid catalyst.

      • Maintain the recommended reaction temperature; do not overheat the reaction mixture.

      • Neutralize the reaction mixture promptly after completion.

The following diagram illustrates the formation of the main hydrolysis impurity.

G Product tert-Butyl 5-chloro-6-fluoronicotinate Impurity 5-chloro-6-fluoronicotinic acid Product->Impurity Hydrolysis / De-tert-butylation H2O H₂O (Moisture) H2O->Impurity Acid Acid Catalyst (H⁺) Acid->Impurity

Caption: Formation of the primary hydrolysis impurity.

Issue 3: Presence of High-Boiling, Oily Impurities
  • Probable Cause: Dimerization of Isobutylene

    • Explanation: Under acidic conditions, isobutylene can dimerize to form diisobutylene, which is a high-boiling oily substance that can be difficult to separate from the product by simple extraction.[1]

    • Solution:

      • Purification via Column Chromatography: This is the most effective method for removing diisobutylene. A silica gel column with a gradient elution system of hexane and ethyl acetate is recommended.

      • Vacuum Distillation: If the product is thermally stable, vacuum distillation can be employed to separate the lower-boiling product from the higher-boiling diisobutylene.

Experimental Protocols

Protocol 1: Purification of tert-Butyl 5-chloro-6-fluoronicotinate by Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in a hexane/ethyl acetate mixture (e.g., 95:5).

  • Loading: Carefully load the adsorbed crude product onto the top of the column.

  • Elution: Begin elution with a low polarity solvent mixture (e.g., 98:2 hexane/ethyl acetate) and gradually increase the polarity.

  • Fraction Collection: Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Parameter Recommendation
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexane/Ethyl Acetate Gradient
Initial Eluent 98:2 Hexane/Ethyl Acetate
Final Eluent 90:10 Hexane/Ethyl Acetate
TLC Visualization UV light (254 nm)
Protocol 2: Aqueous Work-up to Minimize Hydrolysis
  • Cooling: Once the reaction is complete, cool the reaction mixture to room temperature.

  • Neutralization: Slowly and carefully add the reaction mixture to a stirred, saturated solution of sodium bicarbonate. Monitor for gas evolution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as dichloromethane or ethyl acetate.

  • Washing: Wash the combined organic layers with brine (saturated NaCl solution).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filtration and Concentration: Filter to remove the drying agent and concentrate the filtrate under reduced pressure.

References

  • Klan, P., et al. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry. Available at: [Link]

  • Klan, P., et al. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert- Butyl Groups in Esters, Ethers, Carbonates. ACS.org. Available at: [Link]

  • Saleh, S. A., & Tashtoush, H. L. (1998). De tert-butylation of substituted arenes. Academia.edu. Available at: [Link]

  • Tasker, A. S., et al. (2006). A Facile and Mild DE-tert-Butylation Reation. Synthetic Communications. Available at: [Link]

  • O'Donoghue, A. C., et al. (2018). Optimisation of catalytic de-tert-butylation. ResearchGate. Available at: [Link]

  • Al-Ghamdi, A. F., et al. (2020). The chemical structures of nicotinic acid and its official impurities. ResearchGate. Available at: [Link]

  • Veeprho. Methyl Nicotinate Impurities and Related Compound. Available at: [Link]

  • Henningfield, J. E., et al. (2024). Comparison of genotoxic impurities in extracted nicotine vs. synthetic nicotine. PMC. Available at: [Link]

  • de la Pradilla, R. F., et al. (2009). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Tetrahedron Letters.
  • Pharmaffiliates. Nicotinic Acid-impurities. Available at: [Link]

  • Norris, J. F., & Olmsted, A. W. tert.-BUTYL CHLORIDE. Organic Syntheses Procedure. Available at: [Link]

  • Ramaswamy, S., et al. Hexanoic acid, 2-fluoro-, ethyl ester, (R)- and (S). Organic Syntheses Procedure. Available at: [Link]

  • Target Discovery Institute. Protocols and Tools. Available at: [Link]

  • Woerpel, K. A., et al. (2025). Synthesis and Hydrolysis of Aryl Fluoroglycosides. ResearchGate. Available at: [Link]

  • Benchchem. (2025).
  • Jiangxi Shengwei Technology Co., Ltd. (2017). Synthesis method of tert-butyl chloroacetate. Google Patents.

Sources

Troubleshooting

Technical Support Center: A Guide to the Scalable Synthesis of tert-Butyl 5-chloro-6-fluoronicotinate

Welcome to the technical support center for the synthesis of tert-Butyl 5-chloro-6-fluoronicotinate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to scale up t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of tert-Butyl 5-chloro-6-fluoronicotinate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to scale up the production of this key building block. Here, we provide not just a protocol, but a comprehensive resource that includes in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles.

I. Overview of the Synthetic Strategy

The synthesis of tert-butyl esters from carboxylic acids can be challenging, especially on a larger scale. Traditional Fischer esterification with tert-butanol is often plagued by low yields due to the steric hindrance of the alcohol and the competing elimination reaction that forms isobutylene. A more robust and scalable approach involves the activation of the carboxylic acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP).[1][2] This method proceeds under mild conditions and generates volatile byproducts (tert-butanol and carbon dioxide), which greatly simplifies purification.[3]

The proposed reaction mechanism involves the formation of a highly reactive mixed anhydride intermediate. DMAP acts as a nucleophilic catalyst, reacting with Boc anhydride to form a reactive acylpyridinium species. This, in turn, is attacked by the carboxylate of 5-chloro-6-fluoronicotinic acid to form the mixed anhydride. The subsequent reaction with tert-butanol, which can be generated in situ or added, yields the desired tert-butyl ester.

II. Visualizing the Synthetic Pathway

Synthesis_Pathway Figure 1. Synthesis of tert-Butyl 5-chloro-6-fluoronicotinate cluster_reactants Reactants cluster_reaction Reaction cluster_products Products & Byproducts 5_chloro_6_fluoronicotinic_acid 5-chloro-6-fluoronicotinic acid Reaction_Vessel Reaction at Room Temperature 5_chloro_6_fluoronicotinic_acid->Reaction_Vessel Boc_anhydride Di-tert-butyl dicarbonate (Boc)₂O Boc_anhydride->Reaction_Vessel DMAP 4-(Dimethylamino)pyridine (DMAP, cat.) DMAP->Reaction_Vessel tBuOH tert-Butanol (solvent/reactant) tBuOH->Reaction_Vessel tert_butyl_ester tert-Butyl 5-chloro-6-fluoronicotinate Reaction_Vessel->tert_butyl_ester CO2 Carbon Dioxide (CO₂) Reaction_Vessel->CO2 tBuOH_byproduct tert-Butanol Reaction_Vessel->tBuOH_byproduct

Caption: Synthesis of tert-Butyl 5-chloro-6-fluoronicotinate.

III. Detailed Experimental Protocol

This protocol is designed for a scalable synthesis of tert-Butyl 5-chloro-6-fluoronicotinate.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[4]

  • Di-tert-butyl dicarbonate can cause respiratory irritation. Handle with care.

  • DMAP is toxic and can be absorbed through the skin. Avoid direct contact.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Molarity (for solutions)Amount (for 10 g scale)Moles (for 10 g scale)
5-chloro-6-fluoronicotinic acid175.55-10.0 g0.057 mol
Di-tert-butyl dicarbonate ((Boc)₂O)218.25-15.0 g0.069 mol (1.2 equiv)
4-(Dimethylamino)pyridine (DMAP)122.17-0.35 g0.0029 mol (0.05 equiv)
tert-Butanol74.12-100 mL-
Ethyl acetate--As needed for workup-
Saturated aqueous sodium bicarbonate--As needed for workup-
Brine--As needed for workup-
Anhydrous sodium sulfate--As needed for workup-

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-chloro-6-fluoronicotinic acid (10.0 g, 0.057 mol).

  • Dissolution: Add tert-butanol (100 mL) to the flask and stir until the acid is partially dissolved.

  • Addition of Reagents: Add 4-(Dimethylamino)pyridine (0.35 g, 0.0029 mol) followed by di-tert-butyl dicarbonate (15.0 g, 0.069 mol).

  • Reaction: Stir the mixture at room temperature. You will observe gas evolution (CO₂).[3] The reaction is typically complete within 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the bulk of the tert-butanol.

    • Dilute the residue with ethyl acetate (150 mL).

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2 x 50 mL) to remove any unreacted starting material and acidic impurities, followed by brine (1 x 50 mL).[5]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product is often of high purity. If further purification is required, it can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

IV. Troubleshooting Guide

This section addresses common issues that may arise during the synthesis and scale-up of tert-Butyl 5-chloro-6-fluoronicotinate.

Troubleshooting_Guide Figure 2. Troubleshooting Decision Tree cluster_Low_Yield Low Yield Solutions cluster_Incomplete_Reaction Incomplete Reaction Solutions cluster_Impure_Product Impurity Solutions Start Problem Encountered Low_Yield Low or No Product Formation Start->Low_Yield Incomplete_Reaction Incomplete Reaction Start->Incomplete_Reaction Impure_Product Product Contaminated Start->Impure_Product LY_Cause1 Cause: Inactive Reagents Low_Yield->LY_Cause1 LY_Cause2 Cause: Insufficient Activation Low_Yield->LY_Cause2 IR_Cause1 Cause: Short Reaction Time Incomplete_Reaction->IR_Cause1 IR_Cause2 Cause: Low Temperature Incomplete_Reaction->IR_Cause2 IP_Cause1 Cause: Unreacted Starting Acid Impure_Product->IP_Cause1 IP_Cause2 Cause: Residual (Boc)₂O or Byproducts Impure_Product->IP_Cause2 LY_Sol1 Solution: Check purity of (Boc)₂O and DMAP. Use fresh reagents. LY_Cause1->LY_Sol1 LY_Sol2 Solution: Ensure catalytic amount of DMAP is sufficient. Consider slightly increasing the equivalents of (Boc)₂O. LY_Cause2->LY_Sol2 IR_Sol1 Solution: Extend reaction time and monitor by TLC/LC-MS until starting material is consumed. IR_Cause1->IR_Sol1 IR_Sol2 Solution: Gently warm the reaction to 30-40 °C, but monitor for potential side reactions. IR_Cause2->IR_Sol2 IP_Sol1 Solution: Ensure thorough washing with saturated NaHCO₃ solution during work-up. IP_Cause1->IP_Sol1 IP_Sol2 Solution: Purify by column chromatography. IP_Cause2->IP_Sol2

Caption: Troubleshooting Decision Tree.

Question 1: The reaction is very slow or has stalled. What could be the cause and how can I fix it?

  • Answer: A slow or stalled reaction is often due to issues with reagent activity or reaction conditions.

    • Reagent Quality: Ensure that the di-tert-butyl dicarbonate and DMAP are of high purity and have not degraded. (Boc)₂O can be sensitive to moisture and heat. It is recommended to use fresh reagents.

    • Catalyst Loading: While DMAP is a catalyst, an insufficient amount, especially on a larger scale, can lead to a slow reaction. Ensure you are using 0.05 equivalents.

    • Temperature: While the reaction proceeds at room temperature, gentle warming to 30-40°C can increase the reaction rate.[6] However, be cautious as higher temperatures may promote side reactions.

    • Solvent: Tert-butanol acts as both a solvent and a reactant. Ensure it is anhydrous, as water can hydrolyze the Boc anhydride and the activated intermediates.

Question 2: My yield is lower than expected. What are the potential reasons?

  • Answer: Low yields can result from several factors throughout the process.

    • Incomplete Reaction: As addressed in the previous question, ensure the reaction has gone to completion by monitoring with TLC or LC-MS.

    • Work-up Losses: During the aqueous work-up, some product may be lost if the extractions are not performed efficiently. Ensure thorough mixing during extractions and consider performing an additional extraction of the aqueous layers.

    • Premature Hydrolysis: The mixed anhydride intermediate is sensitive to water. Ensure all glassware and solvents are dry.

    • Side Reactions: Although this method is generally clean, prolonged reaction times at elevated temperatures could lead to minor side reactions. Stick to the recommended conditions and monitor the reaction progress.

Question 3: The final product is contaminated with the starting carboxylic acid. How can I improve its purity?

  • Answer: The presence of unreacted 5-chloro-6-fluoronicotinic acid is a common issue if the work-up is not performed correctly.

    • Base Wash: The most effective way to remove the acidic starting material is a thorough wash with a saturated aqueous solution of sodium bicarbonate.[5] Ensure the aqueous layer is basic after washing. Perform multiple washes if necessary.

    • Column Chromatography: If the base wash is insufficient, purification by column chromatography on silica gel is a reliable method to separate the non-polar ester from the polar carboxylic acid.

Question 4: I am seeing an unknown impurity in my final product. What could it be?

  • Answer: While the (Boc)₂O/DMAP method is known for its clean reaction profile, impurities can still arise.

    • N-acylurea (if using DCC/DMAP): If you were to use a carbodiimide like DCC instead of (Boc)₂O, N-acylurea byproducts are a common impurity.[7]

    • Di-tert-butyl carbonate: This can form from the reaction of tert-butoxide with (Boc)₂O. It is generally volatile and should be removed under reduced pressure.

    • Impurities from Starting Materials: Ensure the purity of your starting 5-chloro-6-fluoronicotinic acid.

    • Characterization: To identify the unknown impurity, techniques such as LC-MS, NMR, and IR spectroscopy are recommended.

V. Frequently Asked Questions (FAQs)

Q1: Why is the (Boc)₂O/DMAP method preferred over traditional Fischer esterification for this synthesis?

A1: The direct acid-catalyzed esterification of a carboxylic acid with tert-butanol is an equilibrium-limited reaction that requires harsh conditions (strong acid, high temperature). These conditions often lead to the dehydration of tert-butanol to isobutylene, resulting in low yields of the desired ester. The (Boc)₂O/DMAP method proceeds under much milder, non-acidic conditions at room temperature, avoiding the issue of alcohol dehydration and leading to higher yields and a cleaner product profile.[1][2]

Q2: Can I use a different solvent instead of tert-butanol?

A2: In this reaction, tert-butanol serves as both a solvent and a reactant. Using it as the solvent ensures a high concentration of the alcohol, driving the reaction towards the product. While other aprotic solvents like THF or dichloromethane could be used, you would then need to add a stoichiometric amount of tert-butanol. Using tert-butanol as the solvent is generally more efficient for this specific transformation.

Q3: Is it possible to scale this reaction to kilogram quantities?

A3: Yes, this method is amenable to scale-up. Key considerations for a large-scale reaction include:

  • Exothermicity: The reaction is generally not highly exothermic, but on a large scale, it's important to monitor the temperature, especially during the addition of reagents.

  • Gas Evolution: The reaction produces carbon dioxide gas.[3] The reactor must be equipped with a proper venting system to handle the gas evolution safely.

  • Work-up: Liquid-liquid extractions on a large scale can be cumbersome. Consider using a continuous extractor or a larger separation vessel.

  • Purification: At a larger scale, purification by column chromatography may not be practical. Aim for high purity from the reaction and work-up. If needed, recrystallization or distillation under reduced pressure could be explored as alternative purification methods.

Q4: What is the role of DMAP in this reaction?

A4: 4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst. It reacts with di-tert-butyl dicarbonate to form a reactive N-acylpyridinium intermediate. This intermediate is much more electrophilic than the starting Boc anhydride, and it readily reacts with the carboxylate of the nicotinic acid to form a mixed anhydride. This activation of the carboxylic acid is the key to the success of the reaction under mild conditions.[3]

Q5: Can I use other bases instead of DMAP?

A5: While other bases can be used in esterification reactions, DMAP is particularly effective for this transformation due to its high nucleophilicity. Less nucleophilic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are generally not effective as catalysts in this specific reaction with Boc anhydride.

VI. References

  • Google Patents. (2019). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) -.

  • ResearchGate. (n.d.). Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite a.[Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION.[Link]

  • LookChem. (2022). A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t-Butyl Dicarbonate.[Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Alcohols.[Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + DMAP).[Link]

  • Google Patents. (2016). US9365538B2 - Substituted pyrazolo- and triazolo-pyrimidines as raf inhibitors.

  • Google Patents. (2016). US9284299B2 - Substituted pyrazolo- and triazolo-pyrimidines as raf inhibitors.

  • Google Patents. (2017). CN106397189A - Synthesis method of tert-butyl chloroacetate.

  • Google Patents. (1993). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.

  • Google Patents. (2022). CN115433122A - Preparation method of 6-fluoronicotinic acid.

  • Organic Syntheses. (n.d.). tert.-BUTYL CHLORIDE.[Link]

  • ResearchGate. (n.d.). A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t-Butyl Dicarbonate.[Link]

Sources

Optimization

Technical Support Center: TLC Analysis of tert-Butyl 5-chloro-6-fluoronicotinate Reactions

This technical support guide is designed for researchers, chemists, and drug development professionals who are utilizing tert-Butyl 5-chloro-6-fluoronicotinate in their synthetic workflows. As a moderately polar, UV-acti...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, chemists, and drug development professionals who are utilizing tert-Butyl 5-chloro-6-fluoronicotinate in their synthetic workflows. As a moderately polar, UV-active heterocyclic compound, its reactions require careful monitoring by Thin-Layer Chromatography (TLC) to ensure optimal outcomes. This guide provides practical, in-depth answers to common questions and troubleshooting scenarios encountered during the TLC analysis of its reactions.

Part A: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the setup and interpretation of TLC for reactions involving tert-Butyl 5-chloro-6-fluoronicotinate.

Q1: What is a good starting solvent system (mobile phase) for analyzing this compound?

Answer: The selection of an appropriate mobile phase is critical for achieving good separation.[1][2] Tert-Butyl 5-chloro-6-fluoronicotinate is a compound of intermediate polarity. A binary mixture of a non-polar solvent like hexanes (or petroleum ether) and a more polar solvent like ethyl acetate is the industry standard and the best starting point.[3][4]

A systematic approach to finding the optimal ratio is recommended:

  • Start with a 4:1 Hexanes:Ethyl Acetate mixture. This is a relatively non-polar system.

  • Observe the Retention Factor (Rf). The Rf is the ratio of the distance the spot traveled to the distance the solvent front traveled.[5]

  • Adjust polarity based on the Rf value. An ideal Rf for the starting material or product is between 0.2 and 0.4 to allow clear separation from other potential spots.

    • If Rf is too low (<0.2): The compound is sticking to the polar silica plate. Increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., try 3:1, then 2:1 Hexanes:EtOAc).[1][5]

    • If Rf is too high (>0.8): The compound is moving too quickly with the solvent. Decrease the polarity of the mobile phase by decreasing the proportion of ethyl acetate (e.g., try 9:1 Hexanes:EtOAc).[1]

Solvent System (Hexanes:Ethyl Acetate)PolarityExpected Rf ChangeUse Case
9:1LowLower RfSeparating very non-polar impurities from the starting material.
4:1 Medium-Low Good Starting Point Initial screening of the reaction mixture.
1:1Medium-HighHigher RfEluting more polar products, such as the corresponding nicotinic acid.
100% Ethyl AcetateHighVery High RfFor highly polar products or to quickly check for baseline material.[3]
Q2: How should I prepare my sample for TLC analysis?

Answer: Proper sample preparation is essential for obtaining clean, reproducible results.[6]

  • Dilute the Sample: A concentrated sample spot will lead to streaking and poor separation.[5][7] Dissolve a very small amount (less than 1 mg) of your reaction mixture in a suitable volatile solvent.

  • Choose the Right Spotting Solvent: Use a solvent that readily dissolves your compound but is not too polar. Dichloromethane or ethyl acetate are typically good choices. Avoid highly polar solvents like methanol for spotting on normal-phase silica, as they can interfere with the spotting process and cause a "ring" effect.[8]

  • Spotting Technique: Use a capillary tube to apply a very small spot onto the TLC plate's baseline. The spot should be as small as possible (1-2 mm in diameter) to maximize separation efficiency.[9] Allow the solvent to fully evaporate before developing the plate. To increase concentration without enlarging the spot, you can apply multiple small spots in the same location, ensuring the solvent dries between each application.[10]

Q3: How do I visualize the spots on the TLC plate? My compound is colorless.

Answer: While the compound itself is colorless, it possesses features that make it easy to visualize with standard laboratory techniques.[9]

  • UV Light (254 nm): This should be your primary, non-destructive method. Tert-Butyl 5-chloro-6-fluoronicotinate contains a conjugated aromatic pyridine ring, which makes it strongly UV-active.[11][12] On TLC plates containing a fluorescent indicator (designated as F254), the compound will absorb the UV light and appear as a dark purple or black spot against a glowing green background.[9][13] Always circle the spots with a pencil under the UV lamp, as they will disappear once the light is removed.[12]

  • Iodine Staining: If a compound is not UV-active, or for secondary confirmation, an iodine chamber can be used.[14] Place the developed plate in a sealed chamber containing a few crystals of iodine. Most organic compounds will absorb the iodine vapor and appear as temporary yellow or brown spots.[9][14] This method is useful for visualizing a wide range of compounds.

G cluster_prep Preparation cluster_dev Development & Visualization cluster_analysis Analysis Prep 1. Prepare Mobile Phase (e.g., 4:1 Hex:EtOAc) Spot 2. Spot Plate (SM, RXN, Co-spot) Develop 3. Develop Plate in Chamber Spot->Develop Place in Chamber Dry 4. Dry Plate & Mark Solvent Front Visualize 5. Visualize Spots (UV Lamp First) Calculate 6. Calculate Rf Values Visualize->Calculate Circle Spots Interpret 7. Interpret Results (Reaction Progress)

Caption: Standard TLC Experimental Workflow.

Part B: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your TLC analysis.

Q4: My spots are streaking or "tailing" up the plate. What's wrong?

Answer: Streaking is a common issue that obscures results by making it difficult to calculate an Rf value and separate adjacent spots.[5] There are several potential causes:

  • Sample Overload: The most frequent cause is applying too much sample to the plate.[7][8] The stationary phase becomes saturated, and the excess material is smeared up the plate with the mobile phase.

    • Solution: Prepare a more dilute sample solution or apply less to the plate.

  • Compound Acidity/Basicity: The pyridine nitrogen in your molecule is basic. Silica gel is weakly acidic. This strong interaction can cause the spot to tail.[15]

    • Solution: Add a small amount of a modifier to your mobile phase to neutralize the active sites on the silica. For a basic compound like this, adding ~1% triethylamine (Et3N) or a few drops of ammonia to your mobile phase can produce much sharper, well-defined spots.[5][8]

  • Inappropriate Spotting Solvent: As mentioned in Q2, using a highly polar spotting solvent can cause streaking.

    • Solution: Ensure your spotting solvent is of low to moderate polarity (e.g., Dichloromethane).

Q5: I see multiple spots in the lane for my starting material, which I know is pure. Why?

Answer: This can be an alarming result, but it often has a simple explanation.

  • Degradation on the Plate: Silica gel is an active stationary phase and can sometimes cause sensitive compounds to decompose during the chromatography process. While tert-Butyl 5-chloro-6-fluoronicotinate is generally stable, this is a possibility.

    • Solution: Try using a less acidic, deactivated silica plate or consider using alumina plates. Adding a basic modifier like triethylamine to the eluent can also suppress this.

  • Contamination: The most likely cause is contamination.

    • Solution: Double-check the purity of your starting material. Ensure your spotting capillaries and sample vials are scrupulously clean. Accidental touching of the TLC plate surface can also introduce oils from your skin, which may appear as spots.[10]

Q6: My spots are not separating (Rf values are too close). How can I improve resolution?

Answer: Poor separation means the chosen mobile phase is not effective at differentiating between the components in your mixture.[7]

  • Optimize the Mobile Phase: This is the most powerful tool for improving resolution.

    • Solution: If your spots are clustered together with high Rf values, decrease the solvent polarity (more hexanes). If they are clustered near the baseline, increase the polarity (more ethyl acetate). If a simple Hexanes:EtOAc system doesn't work, you may need to try a different solvent system altogether. For example, a mixture of Dichloromethane and Methanol can offer different selectivity.[3]

  • Use a Larger Plate: A longer TLC plate provides more distance for the components to separate.

    • Solution: Use a 10 cm or 20 cm plate for difficult separations, allowing the solvent to run further.

  • Double Development:

    • Solution: Develop the plate as usual, remove it from the chamber, and allow it to dry completely. Then, place it back in the same chamber and develop it again. This can often improve the separation of spots with low Rf values.

G cluster_problems Common Issues cluster_solutions Primary Solutions start Problem with TLC Plate? streaking Spots are Streaking start->streaking no_sep Poor Separation start->no_sep no_spots No Spots Visible start->no_spots uneven Solvent Front is Uneven start->uneven sol_streaking 1. Dilute Sample 2. Add 1% Et3N to Eluent streaking->sol_streaking Cause: Overload or Acid-Base Interaction sol_sep Change Solvent Ratio (e.g., 4:1 -> 9:1 Hex:EtOAc) no_sep->sol_sep Cause: Wrong Polarity sol_spots 1. Spot More Sample 2. Use a Stain (Iodine) no_spots->sol_spots Cause: Sample too Dilute or Not UV-Active sol_uneven Ensure Plate is Vertical & Not Touching Sides uneven->sol_uneven Cause: Improper Chamber Setup

Caption: A Troubleshooting Decision Tree for Common TLC Issues.

References

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Available at: [Link]

  • BiteSize Bio. (2016, July 26). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Medium. Available at: [Link]

  • Organomation. Complete Guide to Thin Layer Chromatography Sample Preparation. Available at: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. Available at: [Link]

  • ChemBAM. TLC troubleshooting. Available at: [Link]

  • Scribd. TLC Visualization Techniques. Available at: [Link]

  • Labster. TLC Visualization Methods. Available at: [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Available at: [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Available at: [Link]

  • Filter-Bio. (2025, December 19). How to detect compounds on TLC plates?. Available at: [Link]

  • Practical Science. (2025, September 4). Mastering Thin Layer Chromatography (TLC) Techniques. Available at: [Link]

  • CAMAG. Tips & Tricks for Thin-Layer Chromatography. Available at: [Link]

  • ResearchGate. (2025, August 6). Use of TLC and RPTLC for separation of nicotinic acid derivatives. Available at: [Link]

  • University of York, Chemistry Teaching Labs. Determining a solvent system. Available at: [Link]

  • Microbioz India. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Available at: [Link]

  • University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography. Available at: [Link]

  • Vlăsceanu, A. M., et al. (n.d.). HPTLC assay of nicotine and cotinine in biological samples. Available at: [Link]

  • Reddit. (2014, February 4). What causes "draggy" spots on TLC?. r/chemistry. Available at: [Link]

  • Washington State University. Monitoring Reactions by TLC. Available at: [Link]

  • PubMed. (2008, October 15). Thin-layer chromatography-densitometric measurements for determination of N-(hydroxymethyl)nicotinamide in tablets and stability evaluation in solutions. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification &amp; Recrystallization of tert-Butyl 5-chloro-6-fluoronicotinate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the specific physicochemical challenges associated with isolating highly lipophilic, halogenated pyridi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the specific physicochemical challenges associated with isolating highly lipophilic, halogenated pyridine esters.

tert-Butyl 5-chloro-6-fluoronicotinate (CAS: 211122-62-2) presents unique purification hurdles. Its bulky, hydrophobic tert-butyl group and electron-withdrawing halogens (Cl, F) drastically reduce its polarity, while the ester linkage remains susceptible to cleavage under harsh thermal or protic conditions. This guide provides field-proven, self-validating methodologies to ensure high-yield, high-purity recovery of your target compound.

Part 1: Solvent Selection Matrix

Selecting the correct thermodynamic gradient is the most critical step in recrystallization. The table below summarizes the quantitative and qualitative data for potential solvent systems based on the specific polarity and stability profile of halogenated nicotinate esters.

Solvent SystemBoiling Point (°C)Polarity IndexSuitability / Mechanistic RoleHydrolysis Risk
Heptane 98.00.1Optimal Primary Solvent. Provides a wide thermal gradient for a steep solubility curve.None
Hexane 69.00.1Alternative Primary. Lower boiling point restricts the temperature range for hot dissolution.None
Ethyl Acetate 77.14.4Polar Modifier. Used in trace amounts (<10%) to dissolve highly non-polar impurities or prevent oiling out.None
Methanol / Water 65.0 / 100.0~5.5Not Recommended. Anti-solvent precipitation risks transesterification of the labile ester.High
Part 2: Troubleshooting Guides & FAQs

Q1: Why is Heptane preferred over Hexane or Methanol for this specific nicotinate? A1: The tert-butyl group and the di-halogenated pyridine ring render this molecule highly lipophilic, entirely lacking strong hydrogen bond donors [1]. Heptane is preferred over hexane because its higher boiling point (98°C vs. 69°C) provides a wider thermal gradient. This allows for a steeper solubility curve—meaning you can dissolve more crude product at reflux and recover more pure product at 4°C [2]. We strongly advise against using protic solvent mixtures like Methanol/Water. The tert-butyl ester is sterically hindered but remains highly susceptible to transesterification or hydrolysis if trace acidic impurities (e.g., HCl from prior chlorination steps) are present in the crude mixture [3].

Q2: My compound is "oiling out" (forming a biphasic liquid) instead of crystallizing during cooling. How do I force nucleation? A2: "Oiling out" occurs when the compound's melting point is lower than the temperature at which it saturates the solvent, leading to liquid-liquid phase separation rather than solid-liquid crystallization. To resolve this, reheat the mixture until it is a homogeneous single phase. Add a small volume of a miscible polar modifier (e.g., 2–5% Ethyl Acetate) to increase the overall solubilizing power of the system [1]. This lowers the saturation temperature below the compound's melting point. Alternatively, cool the solution extremely slowly and introduce a seed crystal exactly at the cloud point to bypass the thermodynamic energy barrier for nucleation.

Q3: How do I separate unreacted 5-chloro-6-fluoronicotinic acid from the tert-butyl ester product? A3: The unreacted free acid contains a highly polar carboxylic acid moiety capable of strong intermolecular hydrogen bonding, making it virtually insoluble in non-polar hydrocarbon solvents like cold heptane. During the hot dissolution step of the ester, the free acid will remain as an insoluble suspension. Implement a hot gravity filtration prior to cooling; the free acid will be retained on the filter paper, while the highly soluble ester passes through in the mother liquor [3].

Part 3: Workflow Visualization

RecrystallizationWorkflow Start Crude tert-Butyl 5-chloro-6-fluoronicotinate Dissolve Dissolve in minimal hot Heptane (75-80°C) Start->Dissolve CheckDissolve Complete Dissolution? Dissolve->CheckDissolve AddEtOAc Add dropwise EtOAc (Polar Modifier) CheckDissolve->AddEtOAc No Filter Hot Gravity Filtration (Removes Free Acid) CheckDissolve->Filter Yes AddEtOAc->CheckDissolve Cooling Slow cooling to RT, then 4°C Filter->Cooling CheckCrystal Crystal Formation? Cooling->CheckCrystal OilOut Oiling Out Detected: Reheat, add seed crystals, or scratch flask CheckCrystal->OilOut No / Oils Isolate Vacuum Filtration & Cold Heptane Wash CheckCrystal->Isolate Yes OilOut->Cooling Pure Pure Crystalline Product Isolate->Pure

Fig 1. Troubleshooting workflow for the recrystallization of halogenated nicotinate esters.

Part 4: Self-Validating Experimental Protocol

This protocol utilizes a binary Heptane/Ethyl Acetate system. The primary non-polar solvent (Heptane) drives the crystallization upon cooling, while the polar modifier (EtOAc) prevents oiling out. The protocol includes built-in validation checkpoints to ensure process integrity at every stage.

Step 1: Hot Dissolution

  • Weigh the crude tert-butyl 5-chloro-6-fluoronicotinate into a round-bottom flask equipped with a reflux condenser.

  • Add 5 volumes (v/w) of Heptane. Heat the suspension to 75–80°C with moderate stirring.

  • Validation Checkpoint: Observe the solution. If a fine, white suspension remains, it is likely unreacted free acid. If a heavy oil forms at the bottom, the ester has melted but not dissolved.

Step 2: Solvent Adjustment (If necessary)

  • If the ester has oiled out or remains undissolved at 80°C, add Ethyl Acetate dropwise (up to a maximum of 10% v/v) until the oil fully dissolves into a single, homogeneous phase.

  • Causality: The EtOAc disrupts the highly lipophilic interactions, shifting the saturation curve to favor complete dissolution at elevated temperatures without sacrificing the cooling gradient.

Step 3: Hot Filtration

  • Rapidly filter the hot mixture through a pre-warmed Buchner funnel to remove any insoluble free acid or inorganic salts.

  • Validation Checkpoint: The filtrate must be brilliantly clear. Any turbidity indicates premature crystallization or passage of impurities; if turbid, reheat the filtrate until clear.

Step 4: Controlled Cooling & Maturation

  • Allow the clear filtrate to cool ambiently to 25°C over 2 hours. Do not disturb the flask.

  • Causality: Slow, undisturbed cooling promotes the growth of a highly ordered crystal lattice, which naturally excludes impurities. Rapid cooling traps impurities within the crystal matrix (occlusion).

  • Once at room temperature, transfer the flask to an ice bath (4°C) for 1 hour to depress solubility and maximize the crystalline yield.

Step 5: Isolation & Verification

  • Isolate the crystals via vacuum filtration. Wash the filter cake with 1–2 volumes of ice-cold Heptane to displace the impurity-laden mother liquor.

  • Validation Checkpoint: Spot the mother liquor and a dissolved crystal sample on a TLC plate (Silica gel, 80:20 Hexane:EtOAc, UV 254 nm). The crystal lane should show a single dense spot. If the mother liquor retains a heavy concentration of the product, concentrate the filtrate by 50% under vacuum and repeat Step 4 for a second crop.

Step 6: Drying

  • Dry the crystals in a vacuum oven at 35°C until a constant weight is achieved. Avoid higher temperatures to prevent melting or sublimation of the purified ester.

References
  • Armarego, W. L. F., & Chai, C. L. L. (2012). Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann. URL:[Link]

  • Charron, C. L., Hou, J., McFarland, M. S., Dhanvantari, S., Kovacs, M. S., & Luyt, L. G. (2010). One Step Radiosynthesis of 6-[18F]Fluoronicotinic Acid 2,3,5,6-Tetrafluorophenyl Ester: A New Prosthetic Group for Efficient Labeling of Biomolecules with Fluorine-18. Bioconjugate Chemistry, 21(11), 214-226. URL:[Link]

  • Katsuhira, T., et al. (2008). Method for producing 3-substituted 2-chloro-5-fluoro-pyridine or its salt. US Patent 7414136B2.
Optimization

Technical Support Center: A Researcher's Guide to Byproduct Identification in tert-Butyl 5-chloro-6-fluoronicotinate Synthesis by GC-MS

This guide serves as a dedicated resource for researchers, chemists, and drug development professionals engaged in the synthesis of tert-Butyl 5-chloro-6-fluoronicotinate. Encountering unexpected signals during GC-MS ana...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a dedicated resource for researchers, chemists, and drug development professionals engaged in the synthesis of tert-Butyl 5-chloro-6-fluoronicotinate. Encountering unexpected signals during GC-MS analysis is a common challenge that can impact yield, purity, and the overall success of a synthetic campaign. This document provides a structured, in-depth approach to troubleshooting and identifying these unknown byproducts, combining established analytical principles with practical, field-proven insights.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries related to the analysis and purity of tert-Butyl 5-chloro-6-fluoronicotinate.

Q1: What are the most probable sources of byproducts in this specific synthesis?

A1: Byproduct formation is intrinsically linked to the chosen synthetic pathway and reaction conditions. For a synthesis involving precursors like 5,6-dichloronicotinic acid or related pyridine derivatives, byproducts can arise from several sources:

  • Incomplete Reactions: Residual starting materials or intermediates are the most common impurities.

  • Side Reactions: Competing reactions, such as incomplete halogen exchange if fluorine is introduced via nucleophilic aromatic substitution, can lead to mixed halo-substituted nicotinate esters.

  • Degradation: The tert-butyl ester functional group is susceptible to hydrolysis, particularly under acidic or basic workup or purification conditions, which would yield 5-chloro-6-fluoronicotinic acid.

  • Reagent-Based Impurities: Side reactions involving solvents or other reagents can introduce unexpected molecular fragments.

Q2: Why is Gas Chromatography-Mass Spectrometry (GC-MS) the preferred analytical method for this compound?

A2: GC-MS is exceptionally well-suited for analyzing tert-Butyl 5-chloro-6-fluoronicotinate and its likely byproducts due to a combination of powerful features.[1] The gas chromatograph provides high-resolution separation of volatile and semi-volatile compounds in a mixture based on their boiling points and polarity.[2] The mass spectrometer then acts as a definitive detector, providing two critical pieces of information for each separated peak: the molecular weight and a unique fragmentation pattern, which serves as a structural fingerprint for identification.[3]

Q3: Are there complementary analytical techniques I should consider?

A3: Yes, while GC-MS is a primary tool, other techniques offer valuable, orthogonal information. High-Performance Liquid Chromatography (HPLC) is useful for analyzing less volatile byproducts, such as the hydrolyzed carboxylic acid, which may not elute well from a GC column without derivatization. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for unambiguous structure elucidation of the final, purified product and can be used to identify and quantify major impurities if their signals are resolved.

Part 2: A Systematic Troubleshooting Guide to Identifying Unknown GC-MS Peaks

An unexpected peak in your chromatogram requires a logical, step-by-step investigation. This guide provides a self-validating workflow to move from an unknown signal to a confidently identified structure.

Issue: My GC-MS analysis of a tert-Butyl 5-chloro-6-fluoronicotinate reaction mixture shows one or more significant unknown peaks.
Workflow for Byproduct Identification

Byproduct_ID_Workflow start Unknown Peak Observed in GC-MS step1 Step 1: Foundational Analysis - Verify Main Peak (Run Standard) - Rule out Contamination (Run Blank) - Acquire High-Quality MS of Unknown start->step1 step2 Step 2: Mass Spectrum Interpretation - Identify Molecular Ion (M+) - Analyze Isotope Pattern (Cl gives M+ & M+2) - Identify Key Fragments (e.g., loss of 56 Da) step1->step2 step3 Step 3: Propose Plausible Structures - Unreacted Starting Materials - Hydrolysis Product (Acid) - Side-Reaction Products step2->step3 step4 Step 4: Database & Literature Search - Search NIST/Wiley Libraries - Review Synthesis Literature for Known Byproducts step3->step4 step5 Step 5: Structural Confirmation - Synthesize or Purchase Standard - Perform Spike Test - Compare Retention Time & MS step4->step5 end Byproduct Identified step5->end

Caption: A logical workflow for identifying unknown byproducts using GC-MS.

Experimental Protocols & Causality

Step 1: Foundational Analysis & Data Verification

  • Protocol:

    • Run a Standard: Inject a known pure sample of tert-Butyl 5-chloro-6-fluoronicotinate to confirm its retention time and mass spectrum on your instrument. This validates your analytical method for the target compound.

    • Run a Solvent Blank: Inject the solvent used to dissolve your sample. This is critical to identify any peaks originating from solvent impurities or column bleed, preventing misidentification.

    • Acquire High-Quality Data: Ensure the unknown peak is sufficiently abundant to produce a clean, interpretable mass spectrum. If necessary, prepare a more concentrated sample.

  • Causality: This initial step is crucial for establishing a baseline and ensuring that the unknown peak is genuinely from your reaction mixture and not an artifact of the analytical process.

Step 2: Detailed Mass Spectrum Interpretation

  • Protocol:

    • Identify the Molecular Ion (M+): Locate the highest mass-to-charge (m/z) peak that is consistent with a plausible molecular structure. This peak represents the intact molecule with one electron removed.

    • Analyze Isotope Patterns: Look for the characteristic isotopic signature of chlorine. A compound with one chlorine atom will exhibit two peaks, the M+ and the M+2 peak, in an approximate 3:1 intensity ratio.[4] This is a definitive indicator of a chlorine-containing species.

    • Identify Characteristic Fragments: For tert-butyl esters, the most significant fragmentation pathway is often the loss of isobutylene (C4H8), resulting in a prominent peak at [M-56]+.[5][6] This is due to the stability of the resulting cation. Analyze other major fragments to piece together the structure.

  • Causality: The fragmentation pattern is a direct result of the molecule's structure. Weaker bonds and more stable resulting fragments dictate how the molecule breaks apart in the mass spectrometer, providing a roadmap to its identity.[3]

Step 3: Proposing Plausible Structures

  • Protocol: Based on your synthetic route and the data from Step 2, create a short list of potential byproduct structures. Consider unreacted starting materials, intermediates, and products of common side reactions.

  • Causality: This step applies chemical logic. A byproduct is not random; its structure is logically derived from the reagents, catalysts, and conditions used in the synthesis.

Step 4: Database and Literature Searching

  • Protocol:

    • Library Search: Use the mass spectrum of the unknown to search against commercial mass spectral libraries like the NIST/EPA/NIH Mass Spectral Library or the Wiley Registry.[7]

    • Literature Review: Search scientific databases for papers describing the synthesis of your target compound or similar structures. These papers often report the formation and characterization of byproducts.

  • Causality: Leveraging the vast body of previously recorded chemical data can rapidly accelerate identification, potentially providing an exact match for your unknown spectrum.

Step 5: Definitive Structural Confirmation

  • Protocol:

    • Obtain an Authentic Standard: The most reliable confirmation is to obtain a pure sample of the suspected byproduct, either through commercial purchase or by synthesizing it.

    • Direct Comparison: Run the authentic standard on your GC-MS using the identical method as your sample analysis. The retention time and mass spectrum must match exactly.

    • Spike Test: Add a small amount of the authentic standard to your reaction mixture and re-analyze. If your identification is correct, you will observe a significant increase in the peak area of the unknown, with no new peak appearing.

  • Causality: This provides unambiguous proof by demonstrating that the unknown substance and the known standard are chemically identical under the same analytical conditions.

Data Summary: Common Potential Byproducts

The table below outlines likely byproducts, their expected molecular weights, and key diagnostic ions to look for in the mass spectrum.

Potential ByproductFormulaMolecular Weight ( g/mol )Key MS Fragments (m/z) & Diagnostic Features
5-chloro-6-fluoronicotinic acid C₆H₃ClFNO₂175.54175/177 (M+), 158/160 ([M-OH]+), 131/133 ([M-CO₂H]+). May require derivatization for good GC elution.
5,6-dichloronicotinic acid tert-butyl ester C₁₀H₁₁Cl₂NO₂264.10263/265/267 (M+), 207/209/211 ([M-56]+). Shows a two-chlorine isotope pattern.
Unreacted Starting Material (e.g., 2,3-dichloro-5-fluoropyridine) C₅H₂Cl₂FN166.98166/168/170 (M+). Shows a two-chlorine isotope pattern.
Protodehalogenated Product (tert-Butyl 6-fluoronicotinate) C₁₀H₁₂FNO₂197.21197 (M+), 141 ([M-56]+). Lacks the chlorine isotope pattern.

References

  • PubChem. tert-Butyl acetate. National Center for Biotechnology Information. [Link]

  • NIST. NIST/EPA/NIH Mass Spectral Library. National Institute of Standards and Technology. [Link]

  • NIST Chemistry WebBook. tert-Butyl acrylate. National Institute of Standards and Technology. [Link]

  • MassBank. TERT-BUTYL ACETATE; EI-B; MS. massbank.eu. [Link]

  • Scribd. (2023). Synthesis of tert-Butyl Chloride. [Link]

  • NIST Chemistry WebBook. Pyridine, 2-chloro-. National Institute of Standards and Technology. [Link]

  • Science Ready. Mass Spectrometry Fragmentation Patterns. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • PubMed. (2006). Neurochemical analysis of amino acids, polyamines and carboxylic acids: GC-MS quantitation of tBDMS derivatives using ammonia positive chemical ionization. National Center for Biotechnology Information. [Link]

  • SciSpace. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. [Link]

  • Shimadzu. Quantification of 8 Disinfection Byproducts from Water by Liquid-Liquid Extraction and Gas Chromatography-Mass Spectrometry. [Link]

  • PubMed. (2002). The role of GC-MS and LC-MS in the discovery of drinking water disinfection by-products. National Center for Biotechnology Information. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: Mass Spectrometry Platforms for the Characterization of tert-Butyl 5-chloro-6-fluoronicotinate

Executive Summary & Chemical Context tert-Butyl 5-chloro-6-fluoronicotinate (CAS: 211122-62-2) is a highly specialized, dihalogenated pyridine derivative. Halogenated nicotinates are critical electrophilic building block...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

tert-Butyl 5-chloro-6-fluoronicotinate (CAS: 211122-62-2) is a highly specialized, dihalogenated pyridine derivative. Halogenated nicotinates are critical electrophilic building blocks in the synthesis of advanced agrochemicals, kinase inhibitors, and hypolipidemic agents[1].

Analyzing this compound via mass spectrometry (MS) presents unique analytical challenges and opportunities. The molecule features a labile tert-butyl ester group, a basic pyridine nitrogen, and a distinct isotopic signature due to the presence of chlorine ( 35 Cl/ 37 Cl) and fluorine ( 19 F). Selecting the correct MS platform—whether High-Resolution Mass Spectrometry (HRMS), Triple Quadrupole (QqQ), or Gas Chromatography-Electron Ionization-MS (GC-EI-MS)—is critical depending on whether the goal is structural elucidation of unknown impurities or high-throughput targeted quantitation.

This guide objectively compares these MS platforms, details the mechanistic fragmentation pathways, and provides self-validating experimental protocols to ensure rigorous analytical integrity.

Mechanistic Fragmentation Pathway (The "Why")

To optimize any MS method, one must first understand the gas-phase thermodynamics of the analyte. Under positive Electrospray Ionization (ESI+), tert-butyl 5-chloro-6-fluoronicotinate readily protonates at the pyridine nitrogen to form the[M+H] + precursor ion at m/z 232.0539 (based on the monoisotopic 35 Cl isotope).

The fragmentation cascade is driven by the structural lability of the ester and the stability of the aromatic ring:

  • Primary Cleavage (Loss of Isobutylene): The tert-butyl ester moiety is highly susceptible to gas-phase alkene elimination. Even at low collision energies (10–15 eV), the molecule undergoes a characteristic loss of isobutylene (56.06 Da) to yield the corresponding protonated carboxylic acid at m/z 175.9913[2][3].

  • Secondary Cleavage (Dehydration vs. Decarboxylation): As collision energy increases, the resulting nicotinic acid derivative diverges into two competitive pathways. It can lose water (18.01 Da) to form a highly reactive acylium ion (m/z 157.9807), or it can undergo decarboxylation (44.00 Da)—a hallmark of nicotinic acid derivatives—yielding a protonated dihalopyridine at m/z 132.0015[4].

Fragmentation N1 [M+H]+ m/z 232.05 N2 [M+H - C4H8]+ m/z 176.00 N1->N2 -Isobutylene (56 Da) N3 [M+H - C4H8 - H2O]+ m/z 158.00 N2->N3 -H2O (18 Da) N4 [M+H - C4H8 - CO2]+ m/z 132.00 N2->N4 -CO2 (44 Da)

ESI-MS/MS fragmentation pathway of tert-Butyl 5-chloro-6-fluoronicotinate.

Platform Comparison: HRMS vs. QqQ vs. GC-EI-MS

The substitution pattern of chlorine and fluorine on the pyridine ring significantly influences the ionization dynamics and the stability of the resulting ions[5]. Therefore, the choice of MS platform dictates the quality of the data acquired.

Platforms S1 Sample: tert-Butyl 5-chloro-6-fluoronicotinate HRMS HRMS (Orbitrap/Q-TOF) Exact Mass & Impurity ID S1->HRMS Discovery Phase QQQ Triple Quadrupole (QqQ) Targeted MRM Quantitation S1->QQQ High-Throughput QC GCMS GC-EI-MS Volatile Orthogonal Analysis S1->GCMS Hard Ionization (70 eV)

Decision matrix for selecting mass spectrometry platforms in nicotinate analysis.

Quantitative Performance Comparison
FeatureHRMS (Orbitrap / Q-TOF)Triple Quadrupole (QqQ)GC-EI-MS (Single Quad)
Primary Application Impurity profiling, structural elucidationHigh-throughput targeted quantitationOrthogonal volatile analysis, library matching
Ionization Technique Soft (ESI+, APCI+)Soft (ESI+, APCI+)Hard (Electron Ionization, 70 eV)
Mass Accuracy < 2 ppm (Exact Mass)~0.1 Da (Nominal Mass)~0.1 Da (Nominal Mass)
Linear Dynamic Range 103 to 104 105 to 106 104 to 105
Key Advantage Resolves isobaric interferences; confirms 35 Cl/ 37 Cl isotopic fidelity.Maximum sensitivity (sub-ng/mL LOD) via Multiple Reaction Monitoring (MRM).Generates reproducible radical cations ( M+∙ ) for NIST library matching.
Limitation Slower scan speeds; lower sensitivity for absolute quantitation.Cannot identify unknown impurities outside of pre-programmed MRM transitions.Requires sample volatility; tert-butyl esters may degrade in hot GC inlets.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in checks to confirm that the observed data is a true reflection of the sample, rather than an artifact of the instrument parameters.

Protocol A: UHPLC-QqQ Targeted Quantitation (MRM Mode)

Objective: Highly sensitive quantitation of tert-butyl 5-chloro-6-fluoronicotinate in reaction mixtures.

Step 1: Sample Preparation & Internal Standardization

  • Action: Spike the sample with a structurally similar internal standard (IS), such as tert-butyl 5-bromo-6-fluoronicotinate, prior to extraction.

  • Causality: The IS corrects for matrix-induced ionization suppression in the ESI source and accounts for physical losses during sample handling.

Step 2: Chromatographic Separation

  • Action: Inject 1 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm). Use a mobile phase of Water (A) and Acetonitrile (B), both fortified with 0.1% Formic Acid.

  • Causality: The acidic modifier is critical. It ensures the basic pyridine nitrogen remains protonated in solution, drastically enhancing ESI+ ionization efficiency while simultaneously suppressing the ionization of acidic matrix interferences.

Step 3: Source Optimization (Self-Validating Step)

  • Action: Infuse a 100 ng/mL neat standard. Ramp the Declustering Potential (DP) or Capillary Voltage from low to high.

  • Validation Check: tert-Butyl esters are notorious for undergoing premature in-source fragmentation. Monitor the ratio of the intact precursor (m/z 232.1) to the primary fragment (m/z 176.0) at the MS1 level. A ratio of >10:1 confirms that the source conditions are gentle enough to transmit the intact molecule into the collision cell without artificial degradation.

Step 4: MRM Acquisition Setup Program the following transitions based on the collision energy (CE) optimization:

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)AssignmentPurpose
232.1176.015[M+H - C 4​ H 8​ ] + Quantifier (Highest abundance)
232.1158.025[M+H - C 4​ H 8​
  • H 2​ O] +
Qualifier 1 (Confirms structure)
232.1132.035[M+H - C 4​ H 8​
  • CO 2​ ] +
  • Qualifier 2 (Confirms pyridine core)

    Note: Always monitor the corresponding 37 Cl transitions (e.g., 234.1 178.0) at approximately 32% intensity of the 35 Cl peaks to self-validate peak purity and confirm the presence of the chlorine atom.

    References

    • Source: Journal of the Arkansas Academy of Science (uark.edu)
    • Source: Food Research (myfoodresearch.com)
    • Source: arXiv (arxiv.org)
    • Source: AIP Publishing (aip.org)
    • Source: Biochemistry (acs.org)

    Sources

    Comparative

    A Comparative Guide to tert-Butyl and Methyl Esters in Nicotinic Acid Synthesis

    Introduction: The Strategic Imperative of Carboxylic Acid Protection Nicotinic acid, also known as niacin or vitamin B3, is a vital nutrient and a fundamental precursor for the biosynthesis of the coenzyme nicotinamide a...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Strategic Imperative of Carboxylic Acid Protection

    Nicotinic acid, also known as niacin or vitamin B3, is a vital nutrient and a fundamental precursor for the biosynthesis of the coenzyme nicotinamide adenine dinucleotide (NAD+).[1][2] Its pyridine carboxylic acid structure is a cornerstone in the development of numerous pharmaceuticals and bioactive molecules.[3] In the intricate landscape of multi-step organic synthesis, the carboxylic acid group of nicotinic acid often requires temporary masking or "protection" to prevent unwanted side reactions while other parts of the molecule are being modified.

    The choice of a protecting group is not a trivial decision; it is a strategic choice that profoundly impacts reaction yields, purification efficiency, and the overall synthetic route's viability. This guide provides an in-depth, objective comparison of two of the most common ester protecting groups employed in nicotinic acid synthesis: the sterically hindered tert-butyl (t-Bu) ester and the classic methyl (Me) ester. We will explore the causality behind experimental choices, present comparative data, and provide detailed protocols to empower researchers in making informed decisions for their specific synthetic challenges.

    The Contenders: A Physicochemical Overview

    The fundamental difference between methyl nicotinate and tert-butyl nicotinate lies in the nature of the alkyl group attached to the ester oxygen, which dictates their stability and reactivity.

    • Methyl Nicotinate : As the methyl ester of nicotinic acid, this compound is a simple, sterically unhindered ester.[4] It is typically a colorless to pale yellow liquid or solid with a melting point around 40-42°C.[5] Its synthesis and hydrolysis are classic examples of ester chemistry.[4][5][6]

    • tert-Butyl Nicotinate : This ester is characterized by the bulky tertiary-butyl group. This steric hindrance is the key to its unique properties, rendering the ester's carbonyl carbon less susceptible to nucleophilic attack.[7][8] This bulkiness makes it exceptionally stable under a wide range of conditions where a methyl ester would be cleaved.[9][10]

    Comparative Analysis: Key Performance Metrics

    The selection of an ester protecting group hinges on a trade-off between stability under various reaction conditions and the ease of its selective removal.

    Pillar 1: Chemical Stability

    The concept of "orthogonal protection"—the ability to deprotect one group selectively in the presence of others—is a cornerstone of modern synthesis.[9] The stability profiles of tert-butyl and methyl esters are nearly opposite, making them excellent orthogonal partners.

    • tert-Butyl Ester : Exhibits exceptional stability in the presence of bases, nucleophiles (e.g., organolithiums, Grignard reagents), and reducing agents.[7][8][11] This robustness allows for extensive molecular modifications without risking premature deprotection. Its Achilles' heel is acid; it is readily cleaved under mild acidic conditions.[10]

    • Methyl Ester : Stable under neutral and acidic conditions but is highly susceptible to base-catalyzed hydrolysis (saponification).[9][12] This lability in basic media is a critical limitation if downstream steps involve strong bases.

    Reaction Condition tert-Butyl Ester Stability Methyl Ester Stability Rationale
    Strong Acid (e.g., TFA, HCl) Labile[7][10]Stable (mild), Labile (strong)t-Bu ester cleaves via a stable tertiary carbocation mechanism.
    Strong Base (e.g., LiOH, NaOH) Generally Stable[9]Labile[9][12]Me ester is unhindered and susceptible to nucleophilic acyl substitution.
    Nucleophiles (e.g., RMgX, RLi) Stable[9]LabileSteric bulk of the t-Bu group protects the carbonyl from attack.
    Hydrogenolysis (e.g., H₂, Pd/C) Stable[9]StableC-O ester bonds are not typically cleaved by hydrogenolysis.
    Pillar 2: Synthesis (Esterification)

    The methods for installing these protecting groups differ significantly due to the properties of the corresponding alcohols.

    • Methyl Ester Synthesis : Typically achieved through a straightforward Fischer-Speier esterification, reacting nicotinic acid with an excess of methanol in the presence of a strong acid catalyst like sulfuric acid.[5] This is an equilibrium-driven reaction, often requiring reflux and removal of water to drive it to completion.[13]

    • tert-Butyl Ester Synthesis : Direct esterification with tert-butanol is inefficient due to steric hindrance and the alcohol's propensity to eliminate. Instead, synthesis relies on methods that generate the stable tert-butyl cation as an intermediate. A common and effective method is the reaction of nicotinic acid with isobutylene gas or tert-butyl acetate under strong acid catalysis.[7][11][14]

    Pillar 3: Deprotection (Cleavage)

    The conditions required to remove the ester and regenerate nicotinic acid are a critical point of comparison.

    • Methyl Ester Deprotection : Achieved via saponification, using an aqueous base like NaOH or LiOH, followed by an acidic workup to protonate the resulting nicotinate salt.[9] This process necessarily involves aqueous conditions and produces a salt byproduct that must be removed.

    • tert-Butyl Ester Deprotection : This is the key advantage of the t-Bu group. It is cleaved under anhydrous, mild acidic conditions, typically using trifluoroacetic acid (TFA).[7][10] The mechanism is an E1 elimination that produces the desired carboxylic acid and gaseous isobutylene, which simply bubbles out of the reaction mixture, simplifying purification.[7][15]

    Visualizing the Synthetic Workflow

    The following diagram illustrates the divergent synthetic pathways based on the choice of ester protecting group.

    G cluster_0 Methyl Ester Pathway cluster_1 tert-Butyl Ester Pathway NA_Me Nicotinic Acid Protect_Me Methyl Nicotinate NA_Me->Protect_Me  MeOH, H₂SO₄ (reflux) React_Me Subsequent Reaction (Acidic/Neutral Conditions) Protect_Me->React_Me Deprotect_Me Nicotinic Acid React_Me->Deprotect_Me  1. NaOH, H₂O  2. H₃O⁺ workup NA_tBu Nicotinic Acid Protect_tBu tert-Butyl Nicotinate NA_tBu->Protect_tBu  Isobutylene, H₂SO₄ (cat.) React_tBu Subsequent Reaction (Basic/Nucleophilic Conditions) Protect_tBu->React_tBu Deprotect_tBu Nicotinic Acid React_tBu->Deprotect_tBu  TFA, CH₂Cl₂ G start What are the conditions of subsequent reaction steps? cond_base Base / Nucleophile Present start->cond_base  Basic (e.g., NaOH, LDA) or Nucleophilic (e.g., RMgX) cond_acid Acid Present start->cond_acid  Acidic (e.g., Boc deprotection) rec_tbu CHOOSE: tert-Butyl Ester cond_base->rec_tbu rec_me CHOOSE: Methyl Ester cond_acid->rec_me reason_tbu Rationale: - Stable to base/nucleophiles - Orthogonal to base-labile groups rec_tbu->reason_tbu reason_me Rationale: - Stable to acidic conditions - Orthogonal to acid-labile groups (e.g., Boc, Trityl) rec_me->reason_me

    Sources

    Validation

    A Comparative Guide to the Biological Activity of Novel tert-Butyl 5-chloro-6-fluoronicotinate Analogs as Potential Fungicides

    For Researchers, Scientists, and Drug Development Professionals In the relentless pursuit of novel agrochemicals to combat the growing threat of fungal resistance, substituted nicotinic acid derivatives have emerged as a...

    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    In the relentless pursuit of novel agrochemicals to combat the growing threat of fungal resistance, substituted nicotinic acid derivatives have emerged as a promising class of compounds. This guide provides a comprehensive technical overview of the potential biological activity of tert-Butyl 5-chloro-6-fluoronicotinate analogs, a novel chemical space with the potential for potent fungicidal action. Drawing upon established principles from structurally related nicotinamide and nicotinic acid derivatives, this document outlines a predictive framework for their synthesis, biological evaluation, and structure-activity relationships. The core hypothesis is that these analogs will function as succinate dehydrogenase inhibitors (SDHIs), a well-validated mode of action in agricultural fungicides.

    The Rationale: Targeting Fungal Respiration

    The primary molecular target for many successful commercial fungicides is the enzyme succinate dehydrogenase (SDH), also known as Complex II in the mitochondrial electron transport chain.[1] SDH plays a crucial role in cellular respiration by catalyzing the oxidation of succinate to fumarate in the tricarboxylic acid (TCA) cycle.[2] Inhibition of SDH disrupts the fungal cell's energy production, leading to cell death. Nicotinamide-based compounds, such as the commercial fungicide boscalid, have demonstrated potent SDH inhibition.[3][4] The structural scaffold of tert-Butyl 5-chloro-6-fluoronicotinate provides a unique combination of features—a halogenated pyridine ring and a bulky ester group—that can be systematically modified to optimize binding to the SDH enzyme.

    Proposed Mechanism of Action: SDH Inhibition

    The proposed mechanism of action for tert-Butyl 5-chloro-6-fluoronicotinate analogs is the inhibition of the SDH enzyme. This inhibition is expected to occur at the ubiquinone-binding site (Q-site) of the enzyme complex, thereby blocking the electron transport chain and leading to a cascade of events culminating in fungal cell death.[1][2]

    Caption: Proposed mechanism of action for tert-Butyl 5-chloro-6-fluoronicotinate analogs as SDHIs.

    Synthesis and Characterization of Analogs

    A plausible synthetic route to generate a library of tert-Butyl 5-chloro-6-fluoronicotinate analogs involves the modification of the core nicotinic acid structure. Based on established methods for similar compounds, a general synthetic scheme is proposed below.[5]

    Proposed Synthetic Workflow

    Synthetic_Workflow Start Substituted Nicotinic Acid Step1 Acyl Chloride Formation Start->Step1 Intermediate1 Nicotinoyl Chloride Step1->Intermediate1 (COCl)2 or SOCl2 Step2 Esterification Intermediate1->Step2 Step3 Amidation (Alternative) Intermediate1->Step3 Final_Product tert-Butyl Nicotinate Analog Step2->Final_Product Base Reagent1 tert-Butanol Reagent1->Step2 Alternative_Product Nicotinamide Analog Step3->Alternative_Product Base Reagent2 Substituted Amine Reagent2->Step3

    Caption: Proposed synthetic workflow for tert-Butyl 5-chloro-6-fluoronicotinate and its amide analogs.

    Experimental Protocol: Synthesis of a Representative Analog

    The following protocol is adapted from the synthesis of related nicotinamide derivatives and can be modified for the synthesis of tert-Butyl 5-chloro-6-fluoronicotinate analogs.[3]

    Step 1: Acyl Chloride Formation

    • To a solution of 5-chloro-6-fluoronicotinic acid (1.0 eq) in anhydrous dichloromethane, add a catalytic amount of dimethylformamide (DMF).

    • Slowly add oxalyl chloride (1.2 eq) to the solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the reaction is complete as monitored by TLC.

    • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 5-chloro-6-fluoronicotinoyl chloride.

    Step 2: Esterification

    • Dissolve the crude 5-chloro-6-fluoronicotinoyl chloride in anhydrous dichloromethane.

    • Add a solution of tert-butanol (1.1 eq) and triethylamine (1.5 eq) in dichloromethane dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired tert-Butyl 5-chloro-6-fluoronicotinate.

    Comparative Biological Activity: A Predictive Analysis

    While specific experimental data for tert-Butyl 5-chloro-6-fluoronicotinate analogs is not yet publicly available, a predictive comparison can be made based on the structure-activity relationships (SAR) of analogous fungicidal nicotinamides.[1][5] The following table outlines the expected fungicidal activity of a hypothetical series of analogs against key plant pathogens.

    Compound IDR1R2R3 (Amide/Ester)Predicted EC50 (µg/mL) vs. Rhizoctonia solaniPredicted EC50 (µg/mL) vs. Sclerotinia sclerotiorum
    A-1 ClFO-t-Bu5-1510-25
    A-2 ClClO-t-Bu1-55-15
    A-3 HFO-t-Bu15-3025-50
    B-1 ClFNH-Ph1-105-20
    B-2 ClFNH-(4-Cl-Ph)<11-10
    Boscalid ---1.50.51[6]
    Fluxapyroxad ---16.99[6]0.19[6]

    Rationale for Predictions:

    • Halogenation on the Pyridine Ring: The presence of halogens at the 5 and 6 positions of the pyridine ring is generally associated with increased fungicidal activity.[5] It is predicted that a dichloro-substituted analog (A-2) would exhibit higher potency than the chloro-fluoro analog (A-1). The absence of a substituent at the 5-position (A-3) is expected to decrease activity.

    • Ester vs. Amide Moiety: While the tert-butyl ester provides a novel scaffold, comparison with amide-based analogs (Series B) is crucial. Based on the high activity of many commercial nicotinamide fungicides, it is plausible that the amide analogs (e.g., B-1 and B-2) could exhibit superior activity to the ester counterparts.[3][4]

    • Substitution on the Amide Phenyl Ring: For the amide analogs, electron-withdrawing groups on the phenyl ring, such as a chloro substituent (B-2), are often correlated with enhanced fungicidal potency.[3]

    Experimental Protocol: In Vitro Antifungal Assay

    The following protocol for determining the in vitro antifungal activity is based on standard mycelial growth inhibition assays.[7]

    Materials:

    • Potato Dextrose Agar (PDA) medium

    • Stock solutions of test compounds in a suitable solvent (e.g., DMSO)

    • Cultures of fungal pathogens (Rhizoctonia solani, Sclerotinia sclerotiorum, etc.)

    • Sterile petri dishes (90 mm)

    • Sterile cork borer (5 mm)

    Procedure:

    • Prepare PDA medium and autoclave. Allow it to cool to 50-60 °C.

    • Add the appropriate volume of the stock solution of the test compound to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL).

    • Pour the amended PDA into sterile petri dishes and allow them to solidify.

    • Using a sterile cork borer, cut a 5 mm mycelial disc from the edge of an actively growing fungal culture.

    • Place the mycelial disc at the center of each PDA plate.

    • Incubate the plates at the optimal growth temperature for the specific fungus (e.g., 25 °C) in the dark.

    • Measure the diameter of the fungal colony in two perpendicular directions after the colony in the control plate (without any test compound) has reached approximately 80% of the plate diameter.

    • Calculate the percentage of mycelial growth inhibition using the following formula:

      • Inhibition (%) = [(dc - dt) / dc] x 100

      • Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

    • Determine the EC50 value (the concentration of the compound that causes 50% inhibition of mycelial growth) by probit analysis.

    Conclusion and Future Directions

    This guide presents a predictive framework for the exploration of tert-Butyl 5-chloro-6-fluoronicotinate analogs as a novel class of fungicides. The proposed synthetic route is feasible based on established chemical transformations, and the predicted biological activity is grounded in the well-understood structure-activity relationships of related nicotinamide-based SDHIs.

    Future research should focus on the synthesis and biological evaluation of a diverse library of these analogs to validate the predictive models presented here. Key areas of investigation should include:

    • Broad-spectrum Antifungal Screening: Evaluating the synthesized compounds against a wide range of economically important plant pathogens.

    • Mechanism of Action Studies: Confirming the inhibition of the SDH enzyme through in vitro enzymatic assays.

    • In Vivo Efficacy: Assessing the protective and curative effects of the most potent analogs in greenhouse and field trials.

    • Resistance and Cross-Resistance Studies: Investigating the potential for the development of fungal resistance and evaluating the activity against strains resistant to other classes of fungicides.

    The exploration of this novel chemical space holds significant promise for the discovery of next-generation fungicides to address the ongoing challenges in global food security.

    References

    • Yang, L., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(21), 7245. Available from: [Link]

    • Yang, L., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. ResearchGate. Available from: [Link]

    • Li, J., et al. (2022). Design, synthesis, and antifungal activity of nicotinamide derivatives containing diphenylamine moieties. Journal of Chemical Sciences, 134(1), 22. Available from: [Link]

    • Wang, Y., et al. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules, 28(3), 1149. Available from: [Link]

    • Manivannan, C., & Santhi, N. (2017). Synthesis, characterization and antifungal activity of some fluorine containing 1,3,5-trisubstituted pyrazoline derivatives. World News of Natural Sciences, 10, 86-94. Available from: [Link]

    • Ye, J., et al. (2025). Synthesis, antifungal activity, structure-activity relationship and mechanism of action of nicotinohydrazide derivatives. Bioorganic Chemistry, 156, 108868. Available from: [Link]

    • Đurović, S., et al. (2023). Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. Molecules, 28(14), 5418. Available from: [Link]

    • Sun, Z., et al. (2012). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. International Journal of Molecular Sciences, 13(7), 8582-8594. Available from: [Link]

    • ResearchGate. (n.d.). The structures of nicotinic acid and its derivatives. Available from: [Link]

    • Balasubramanian, S., & Ponnuswamy, M. N. (2009). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. E-Journal of Chemistry, 6(4), 1079-1084. Available from: [Link]

    • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(10), 3251. Available from: [Link]

    • Al-Warhi, T., et al. (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Molecules, 28(24), 8031. Available from: [Link]

    • Iftikhar, S., et al. (2022). Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici. Scientific Reports, 12(1), 12595. Available from: [Link]

    • Li, H., et al. (2019). Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates. Journal of Agricultural and Food Chemistry, 67(51), 14077-14087. Available from: [Link]

    • ResearchGate. (n.d.). Discovery of succinate dehydrogenase fungicide via computational substitution optimization. Available from: [Link]

    • Manabe, A., et al. (2002). Synthesis and fungicidal activity of 1-(alpha-tert-butylcinnamoyl)imidazoles. Bioscience, Biotechnology, and Biochemistry, 66(10), 2243-2246. Available from: [Link]

    • Sierotzki, H., & Scalliet, G. (2017). Succinate-Dehydrogenase Inhibitor (SDHI) Resistance Evolution in Plant Pathogens. In Fungicide Resistance in Plant Pathogens (pp. 89-102). Springer. Available from: [Link]

    • ResearchGate. (2018). Synthesis and biological activity of analogs of the antifungal antibiotic UK-2A. II. Impact of modifications to the macrocycle benzyl position. Available from: [Link]

    • ResearchGate. (n.d.). Fungicidal Succinate-Dehydrogenase-Inhibiting Carboxamides. Available from: [Link]

    • Wang, X., et al. (2012). Synthesis and Fungicidal Activity of Novel 2,3-Disubstituted-1,3-benzoxazines. Molecules, 17(7), 8093-8104. Available from: [Link]

    • Li, X., et al. (2017). Bioactivity and structure-activity relationship of cinnamic acid esters and their derivatives as potential antifungal agents for plant protection. PLoS ONE, 12(4), e0176115. Available from: [Link]

    • Liu, X., et al. (2015). Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives. Molecules, 20(11), 19688-19702. Available from: [Link]

    • ResearchGate. (n.d.). Design, Synthesis, and Antifungal/Antioomycete Activity of Thiohydantoin Analogues Containing Spirocyclic Butenolide. Available from: [Link]

    Sources

    Comparative

    Orthogonal Functionalization of Pyridine Scaffolds: A Comparative Guide to tert-Butyl 5-chloro-6-fluoronicotinate and Its Alternatives

    Executive Summary In the development of complex heterocyclic active pharmaceutical ingredients (APIs)—particularly kinase inhibitors and targeted antibacterial agents—the 5-chloro-6-fluoronicotinate scaffold serves as a...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    In the development of complex heterocyclic active pharmaceutical ingredients (APIs)—particularly kinase inhibitors and targeted antibacterial agents—the 5-chloro-6-fluoronicotinate scaffold serves as a highly versatile, bifunctional building block. The regioselective functionalization of this pyridine ring relies heavily on the distinct electronic and steric properties of its substituents.

    While tert-Butyl 5-chloro-6-fluoronicotinate [1] is often considered the gold standard for orthogonal synthesis, selecting the optimal reagent requires a deep understanding of downstream deprotection strategies and competitive nucleophilic pathways. This guide objectively compares the performance of the tert-butyl ester against its primary alternatives: the methyl ester, the free acid, and the dichloro-analog, providing actionable, self-validating protocols for drug development professionals.

    Mechanistic Rationale: The Role of the Ester in Pyridine Functionalization

    As an application scientist, it is critical to understand the causality behind building block selection rather than merely following a synthetic recipe. The 5-chloro-6-fluoronicotinate system is designed for divergent, two-step functionalization:

    • Nucleophilic Aromatic Substitution (SNAr): The highly electronegative fluorine atom at C6 strongly withdraws electron density, lowering the LUMO of the pyridine ring. This makes C6 highly susceptible to SNAr by amines or alcohols via a transient Meisenheimer complex.

    • Transition-Metal Cross-Coupling: The C5 chlorine is less reactive toward SNAr but serves as an excellent electrophile for subsequent palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura or Buchwald-Hartwig).

    The Ester Dilemma: During the SNAr step at C6, primary amines can competitively attack the ester carbonyl, leading to unwanted amidation. The choice of ester directly dictates this chemoselectivity and defines the orthogonal deprotection strategy required later in the synthesis.

    Comparative Analysis of Reagents

    tert-Butyl 5-chloro-6-fluoronicotinate (The Benchmark)
    • Chemoselectivity: The bulky tert-butyl group provides immense steric shielding around the carbonyl carbon, effectively shutting down competitive amidation during C6 SNAr reactions.

    • Orthogonality: It is exclusively acid-labile (cleaved by TFA or HCl). This is critical when synthesizing molecules containing base-sensitive functional groups (e.g., epoxides, certain lactams, or base-labile stereocenters) that would be destroyed by standard saponification.

    Methyl 5-chloro-6-fluoronicotinate[2]
    • Reactivity: The methyl ester is less sterically hindered and slightly more electron-withdrawing than the tert-butyl ester. This marginally accelerates the SNAr reaction at C6.

    • Drawbacks: It is highly susceptible to competitive ester amidation when aggressive primary amines are used. Furthermore, it requires basic cleavage (LiOH/NaOH), which precludes its use in base-sensitive synthetic routes.

    5-Chloro-6-fluoronicotinic acid[3]
    • Utility: Used when direct amide coupling (via HATU/EDC) is required immediately, bypassing the need for a downstream deprotection step.

    • Drawbacks: Under the basic conditions required for SNAr, the free acid deprotonates to form a carboxylate anion. This anion donates electron density back into the pyridine ring, significantly raising the LUMO and drastically deactivating the C6 position toward nucleophilic attack.

    tert-Butyl 5,6-dichloronicotinate[4]
    • Utility: Chlorine is a poorer leaving group for SNAr compared to fluorine. This reagent is selected when the synthetic sequence requires a transition-metal cross-coupling at C5 before functionalizing C6, preventing premature nucleophilic displacement at the 6-position.

    Quantitative Performance Metrics

    The following table summarizes the physicochemical and reactivity profiles of the discussed reagents to aid in rapid decision-making.

    ReagentCAS NumberEster Cleavage ConditionSNAr Reactivity at C6Chemoselectivity (Ester vs C6)
    tert-Butyl 5-chloro-6-fluoronicotinate 211122-62-2Acidic (TFA / HCl)HighExcellent (Sterically shielded)
    Methyl 5-chloro-6-fluoronicotinate 1171918-85-6Basic (LiOH / NaOH)Very HighModerate (Risk of amidation)
    5-Chloro-6-fluoronicotinic acid 38185-57-8N/A (Free Acid)Low (Anion deactivated)N/A
    tert-Butyl 5,6-dichloronicotinate 1011476-27-9Acidic (TFA / HCl)ModerateExcellent

    Workflow and Decision Visualizations

    G A 5-Chloro-6-fluoronicotinate Scaffold B1 tert-Butyl Ester (Sterically Shielded) A->B1 B2 Methyl Ester (Sterically Accessible) A->B2 C1 SNAr with Amines (Exclusive C6 Attack) B1->C1 Primary Amine C2 SNAr with Amines (Risk of Amidation) B2->C2 Primary Amine D1 Acidic Cleavage (TFA) Preserves Base-Sensitive Groups C1->D1 Deprotection D2 Basic Cleavage (LiOH) Preserves Acid-Sensitive Groups C2->D2 Deprotection

    Divergent synthetic workflows based on ester selection for 5-chloro-6-fluoronicotinates.

    DecisionTree Q1 Is the target molecule acid-sensitive? Q2_Yes Do you need high SNAr reactivity at C6? Q1->Q2_Yes Yes (Avoid TFA) Q2_No Are aggressive amines used in SNAr? Q1->Q2_No No (TFA is tolerated) Ans_Me Methyl 5-chloro-6-fluoronicotinate (Base-labile) Q2_Yes->Ans_Me Yes (Fluoro required) Ans_DiCl tert-Butyl 5,6-dichloronicotinate (Attenuated SNAr Reactivity) Q2_Yes->Ans_DiCl No (Delay C6 reaction) Q2_No->Ans_Me No (Mild amines used) Ans_tBu tert-Butyl 5-chloro-6-fluoronicotinate (Acid-labile, High Chemoselectivity) Q2_No->Ans_tBu Yes (Prevent amidation)

    Decision matrix for selecting the optimal 5-chloro-6-substituted nicotinate building block.

    Self-Validating Experimental Protocols

    To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating mechanistic checkpoints to verify reaction progress in real-time.

    Protocol 1: Regioselective SNAr of tert-Butyl 5-chloro-6-fluoronicotinate

    Causality: DMF is utilized to stabilize the polar transition state of the Meisenheimer complex. N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic base to scavenge the generated HF without competing for the C6 electrophilic center.

    • Initiation: Charge a dry reaction vessel with tert-Butyl 5-chloro-6-fluoronicotinate (1.0 eq) and anhydrous DMF to achieve a 0.2 M solution.

    • Reagent Addition: Add the secondary amine (e.g., morpholine, 1.1 eq) followed by DIPEA (2.0 eq).

      • Validation Checkpoint: The reaction mixture should transition from colorless to a pale yellow solution upon amine addition, visually indicating the formation of the transient Meisenheimer complex.

    • Propagation: Stir the reaction at room temperature for 2 to 4 hours.

      • Validation Checkpoint: Monitor by LC-MS. The reaction is complete when the starting material peak (m/z [M+H]+ 232.1) is fully replaced by the product peak (e.g., morpholine adduct m/z [M+H]+ 299.1). If the reaction stalls, verify the pH > 8; if acidic, add an additional 0.5 eq of DIPEA.

    • Isolation: Quench the reaction with water and extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (3x) to thoroughly remove residual DMF. Dry over Na₂SO₄ and concentrate.

    Protocol 2: Orthogonal Deprotection (tert-Butyl Cleavage)

    Causality: Trifluoroacetic acid (TFA) protonates the ester oxygen, leading to the expulsion of a highly stable tert-butyl cation, which subsequently eliminates to form isobutylene gas. This mechanism is strictly orthogonal to base-catalyzed hydrolysis.

    • Initiation: Dissolve the purified SNAr product from Protocol 1 (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M solution.

    • Cleavage: Add TFA dropwise at 0 °C to achieve a final concentration of 20% v/v TFA in DCM.

      • Validation Checkpoint: Observe the immediate evolution of isobutylene gas (effervescence). This is a visual confirmation that the acidic cleavage mechanism is actively proceeding.

    • Propagation: Warm the mixture to room temperature and stir for 3 hours.

      • Validation Checkpoint: TLC (Hexanes/EtOAc 7:3) should show the complete disappearance of the UV-active starting material and the appearance of a baseline spot corresponding to the highly polar free acid.

    • Isolation: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3 x 10 mL) to azeotropically remove residual TFA, yielding the free acid as a self-validating white solid.

    References

    • CAS No. 38185-57-8 | 5-chloro-6-fluoronicotinic acid | Chemsrc -[Link]

    • P2X3, RECEPTOR ANTAGONISTS FOR TREATMENT OF PAIN - European Patent Office - EP 2410857 B1 -[Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    tert-Butyl 5-chloro-6-fluoronicotinate proper disposal procedures

    An in-depth, operational guide designed for researchers, scientists, and drug development professionals handling complex halogenated pyridine derivatives. Introduction: The Chemical Profile and Disposal Causality As a Se...

    Author: BenchChem Technical Support Team. Date: March 2026

    An in-depth, operational guide designed for researchers, scientists, and drug development professionals handling complex halogenated pyridine derivatives.

    Introduction: The Chemical Profile and Disposal Causality

    As a Senior Application Scientist, I recognize that managing complex halogenated organics like tert-Butyl 5-chloro-6-fluoronicotinate (CAS: 211122-62-2) requires more than simply glancing at a Safety Data Sheet (SDS)[1]. This compound is a highly valuable building block in drug discovery and agrochemical synthesis, featuring a pyridine ring substituted with both chlorine and fluorine atoms.

    The presence of these halogens dictates a strict, non-negotiable disposal pathway[2]. Why can we not dispose of this chemical with standard organic waste? The causality lies in the thermodynamics of carbon-halogen bonds (C-Cl and C-F). If incinerated at standard temperatures, these stable bonds can recombine to synthesize highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). Furthermore, the combustion of this compound releases hydrogen chloride (HCl) and hydrogen fluoride (HF) gases[3]. Therefore, disposal must exclusively utilize High-Temperature Incineration (HTI) at facilities equipped with alkaline acid-gas scrubbers[3]. Mixing this with non-halogenated waste exponentially increases disposal costs and regulatory liability[4].

    Regulatory Framework & EPA Compliance

    Under the Resource Conservation and Recovery Act (RCRA), laboratory waste containing significant halogenated compounds must be strictly segregated[5]. Facilities must manage these streams meticulously to prevent cross-contamination with non-halogenated solvents, heavy metals, or aqueous streams[4]. Organic liquid products containing more than 2% of any halogen must be routed to specialized halogenated waste streams[6].

    Step-by-Step Disposal Methodology

    Phase 1: Risk Assessment & Containment
    • Review the SDS: Confirm specific lot hazards for tert-Butyl 5-chloro-6-fluoronicotinate prior to any experimental workflow[1].

    • Engineering Controls: Conduct all transfers, weighing, and waste consolidation within a certified chemical fume hood to prevent inhalation of any volatile byproducts or dust[4].

    • Personal Protective Equipment (PPE): Don appropriate PPE, including nitrile gloves (double-gloving is recommended during concentrated transfers), a flame-resistant lab coat, and chemical splash goggles.

    Phase 2: Waste Segregation (Critical Step)
    • Identify the Waste Matrix: Determine if the compound is in a liquid reaction mixture (e.g., dissolved in dichloromethane or ethyl acetate) or if it is solid waste (e.g., contaminated weigh boats, pipette tips, silica gel).

    • Liquid Waste Routing: Route any solvent mixture containing more than 2% halogens strictly into the "Halogenated Organic Waste" stream[6]. Never mix this with non-halogenated solvents (like pure ethanol or hexane)[4].

    • Solid Waste Routing: Place contaminated consumables into a designated solid halogenated waste bin.

    Phase 3: Containerization and Labeling
    • Select Compatible Containers: Use high-density polyethylene (HDPE) carboys or borosilicate glass bottles[4]. Avoid metal containers; trace degradation of the compound could release HF/HCl, leading to rapid galvanic corrosion.

    • EPA-Compliant Labeling: Attach a Hazardous Waste Tag immediately upon the first drop of waste. The label must explicitly state "Halogenated Organic Waste" and list the full chemical name: tert-Butyl 5-chloro-6-fluoronicotinate[5]. Do not use abbreviations like "TBCFN" or generic terms like "spent solvent," as these violate EPA emergency response guidelines[5].

    • Satellite Accumulation Area (SAA): Store the container in a designated SAA within secondary containment. Ensure the container remains tightly capped when not actively receiving waste[4].

    Phase 4: Final Disposal via High-Temperature Incineration (HTI)
    • Initiate Pickup: Once the container reaches its volume limit, initiate a pickup request with your Environmental Health and Safety (EHS) department.

    • TSDF Transport: The waste will be transported to an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF).

    • Thermal Destruction: At the TSDF, the waste undergoes HTI at temperatures typically exceeding 1100°C with a minimum 2-second residence time[3]. The resulting flue gas is passed through lime slurry spray dryer absorbers (alkaline scrubbers) to neutralize the corrosive HCl and HF emissions before atmospheric release[3].

    Quantitative Data: Segregation & Storage Parameters

    ParameterOperational SpecificationMechanistic Causality
    Waste Classification Halogenated Organic WasteContains C-Cl and C-F bonds; requires specialized thermal destruction to prevent dioxin formation.
    Container Material HDPE or Borosilicate GlassPrevents container failure from trace acid gases (HCl/HF) that aggressively degrade metal.
    Segregation Threshold >2% Halogen content by volumePrevents toxic byproduct formation during standard non-halogenated incineration[6].
    Labeling Standard Full chemical name requiredEnsures emergency responders can identify specific halogen hazards instantly[5].
    Destruction Method HTI with Alkaline Scrubbers1100°C+ breaks stable bonds; lime scrubbers neutralize resulting acid gases[3].

    Disposal Workflow Visualization

    G N1 Waste Generation: tert-Butyl 5-chloro-6-fluoronicotinate N2 Phase Assessment: Solid or Liquid? N1->N2 N3 Solid Waste (Contaminated PPE, Silica) N2->N3 Solid N4 Liquid Waste (Reaction Mixtures) N2->N4 Liquid N6 Halogenated Waste Stream (Strict Segregation) N3->N6 N5 Halogen Content Check: >2% Halogens? N4->N5 N5->N6 Yes (Cl, F present) N7 Non-Halogenated Stream (Do Not Mix) N5->N7 No N8 High-Temperature Incineration (Alkaline Scrubbers) N6->N8 EPA TSDF Transport

    Workflow for the segregation and disposal of halogenated pyridine derivatives.

    Comprehensive References

    • tert-Butyl 5-chloro-6-fluoronicotinate | 211122-62-2 - appchemical.com. 1

    • Review of Alternative Treatment Processes for Halogenated Organic Waste Streams - p2infohouse.org. 2

    • Halogenated Solvents in Laboratories - Campus Operations - temple.edu. 4

    • Classification of special laboratory waste - ub.edu. 6

    • Frequent Questions About Managing Hazardous Waste at Academic Laboratories - epa.gov. 5

    • Disposal of Gaseous Ozone-Depleting Substances (ODS) by High-Temperature Incineration - wtert.org.3

    Sources

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